Thermodynamic Stability and Phase Transition Dynamics of (5-Bromooxazol-2-yl)methanol: A Mechanistic Whitepaper
Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The rational design of pharmaceutical intermediates requires a rigo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
The rational design of pharmaceutical intermediates requires a rigorous understanding of their physicochemical boundaries. (5-Bromooxazol-2-yl)methanol (CAS: 1454907-14-2) [1] has emerged as a critical building block in advanced medicinal chemistry, notably in the synthesis of Benzimidazoyl GLP-1 receptor agonists[2] and highly selective HSD17B13 inhibitors[3]. However, handling this compound requires navigating its complex thermodynamic profile. This whitepaper deconstructs the structural causality behind its thermal stability, explains the competing forces that dictate its melting point, and outlines self-validating analytical protocols for empirical characterization.
Structural Thermodynamics & Electronic Topology
To understand the macroscopic stability of (5-Bromooxazol-2-yl)methanol, we must first analyze its molecular architecture. The compound's behavior is governed by three competing structural features:
The Oxazole Core (Electron Deficiency): The five-membered oxazole ring is aromatic but highly polarized. The electronegative oxygen and nitrogen atoms draw electron density away from the carbon backbone. This inductive effect lowers the activation energy required for ring-opening under extreme thermal stress.
The 5-Bromo Substituent (Steric Bulk & Lability): The carbon-bromine (C-Br) bond at the 5-position is the thermodynamic "weak link" of the molecule. While stable at room temperature, the C-Br bond energy (~280 kJ/mol) makes it susceptible to homolytic cleavage at elevated temperatures. Furthermore, the large atomic radius of bromine creates significant steric hindrance, which actively disrupts symmetrical crystal packing.
The 2-Hydroxymethyl Group (Hydrogen Bonding): The
−CH2OH
moiety acts as both a hydrogen bond donor and acceptor. In the solid state, this drives the formation of a robust intermolecular network, attempting to lock the molecules into a rigid crystal lattice.
Causality of the Physical State
The physical state of (5-Bromooxazol-2-yl)methanol is a direct result of a thermodynamic tug-of-war. The strong intermolecular hydrogen bonding from the hydroxymethyl group attempts to drive the melting point (
Tm
) upward, promoting crystallization. Conversely, the bulky, asymmetrical 5-bromo substituent prevents optimal lattice packing, drastically lowering the lattice energy. As a result, the compound frequently presents as a viscous oil or a low-melting solid depending on the purification solvent history and ambient crystallization kinetics[2].
Because the compound straddles the boundary between a supercooled liquid and a crystalline solid at room temperature, standardizing its thermodynamic data is critical for scale-up operations.
Note: Due to polymorphism and purity dependencies, values represent high-confidence predictive ranges based on structural analogs and empirical intermediate data.
To establish absolute trustworthiness in thermodynamic data, analytical protocols must not merely record data—they must actively validate their own accuracy. Below are the self-validating workflows designed for profiling this oxazole derivative.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Determine the precise melting point onset (
Tm
) and enthalpy of fusion (
ΔHf
).
Causality of Design: We utilize vented aluminum crucibles (pinhole lids). If residual purification solvents (e.g., HPLC modifiers) are trapped in a sealed pan, they will vaporize, increase internal pressure, and artificially depress the melting endotherm. Venting ensures phase transitions are measured at true atmospheric pressure. A slow heating rate of 5 °C/min prevents thermal lag across the sample.
Self-Validation Loop: Before analyzing the oxazole, the system runs an Indium reference standard (
Tm
= 156.6 °C). If the Indium onset deviates by >0.1 °C, the run is aborted and the system autonomously recalibrates. This ensures the oxazole thermogram is absolute.
Fig 1. Self-validating DSC workflow for precise melting point and enthalpy determination.
Protocol 2: Isothermal Thermogravimetric Analysis (TGA) for Kinetic Stability
Objective: Map the degradation onset temperature (
Td
) and calculate the activation energy (
Ea
) of the C-Br bond cleavage.
Causality of Design: Instead of a continuous dynamic ramp (which masks overlapping degradation events), we employ a step-isothermal method. Holding the temperature at specific intervals allows the system to reach thermal equilibrium, cleanly separating benign solvent volatilization from actual molecular decomposition.
Self-Validation Loop: The protocol utilizes a dual-atmosphere validation. The sample is run in parallel under inert Nitrogen (
N2
) and oxidative Air. If mass loss occurs at identical temperatures in both, the event is purely thermal (e.g., debromination). If the Air run shows an earlier onset, it validates oxidative susceptibility (e.g., aldehyde formation).
Degradation Pathways & Storage Implications
Understanding how (5-Bromooxazol-2-yl)methanol degrades is essential for formulating stable pharmaceutical intermediates. Exposing the compound to temperatures exceeding 150 °C or prolonged oxidative environments triggers specific breakdown pathways.
Fig 2. Thermal and oxidative degradation pathways of (5-Bromooxazol-2-yl)methanol.
Storage Directive: To suppress these pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2–8 °C), shielded from UV light to prevent photo-induced homolytic cleavage of the C-Br bond[1].
Applications in Advanced Therapeutics
The unique thermodynamic and electronic properties of (5-Bromooxazol-2-yl)methanol make it an indispensable scaffold in modern drug discovery:
GLP-1 Receptor Agonists: The compound is utilized as a core intermediate in the synthesis of Benzimidazoyl GLP-1 receptor agonists, which are critical in the treatment of Type 2 Diabetes and metabolic disorders[2]. The oxazole ring provides necessary hydrogen bonding interactions within the receptor's binding pocket.
HSD17B13 Inhibitors: It serves as a precursor in the development of novel, potent chemical probes (e.g., BI-3231) targeting HSD17B13, a liver-specific enzyme implicated in non-alcoholic steatohepatitis (NASH)[3]. The 5-bromo position allows for highly specific cross-coupling reactions to build the final inhibitor framework.
References
Title: CA3217720A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use
Source: Google Patents
URL
Title: Discovery of a novel potent and selective HSD17B13 Inhibitor, BI-3231, a well-characterized Chemical Probe available for Open Science
Source: Semantic Scholar / Journal of Medicinal Chemistry
URL: [Link]
An In-depth Technical Guide to the Toxicity Profile and Safe Handling of (5-Bromooxazol-2-YL)methanol
Disclaimer: This document is intended for informational purposes for research, development, and laboratory professionals. The toxicological properties of (5-Bromooxazol-2-YL)methanol have not been fully investigated.
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document is intended for informational purposes for research, development, and laboratory professionals. The toxicological properties of (5-Bromooxazol-2-YL)methanol have not been fully investigated. The information and recommendations herein are based on data from structurally related compounds and established principles of chemical safety. All personnel handling this compound must be properly trained and should consult the most current Safety Data Sheet (SDS) from their supplier.
Executive Summary & Introduction
(5-Bromooxazol-2-YL)methanol is a heterocyclic compound incorporating a bromo-oxazole moiety and a primary alcohol. While specific toxicological data for this compound is scarce, its structural components suggest a profile of significant potential hazards that warrant rigorous safety protocols.[1] The presence of a brominated heterocycle and a methanol group necessitates a cautious approach, assuming potential for acute toxicity, irritation, and specific target organ effects.
This guide provides a comprehensive overview of the anticipated toxicity profile of (5-Bromooxazol-2-YL)methanol, drawing upon data from analogous structures to establish a framework for safe handling, storage, and emergency response. The causality behind each recommendation is explained to empower researchers and drug development professionals to implement self-validating safety systems in their laboratories.
Compound Identification and Inferred Hazard Profile
In the absence of specific experimental data, a precautionary hazard classification is derived from the structural alerts of the molecule. The methanol group is a primary driver of systemic toxicity, while the halogenated oxazole ring suggests potential for irritation and sensitization.
Hazard Class
Category
Hazard Statement (Anticipated)
Basis of Inference
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Based on the known toxicity of methanol and related heterocyclic compounds.[3]
Acute Toxicity, Dermal
Category 3
H311: Toxic in contact with skin
Methanol is readily absorbed through the skin, and this route of exposure is assumed.[3]
Acute Toxicity, Inhalation
Category 3
H331: Toxic if inhaled
Vapors may be harmful; inhalation is a primary route of exposure for volatile compounds.[3]
Expected based on general chemical reactivity and data from related compounds.[4]
Specific Target Organ Toxicity (Single Exposure)
Category 1
H370: Causes damage to organs (optic nerve, central nervous system)
This is a well-documented and primary hazard of methanol poisoning.[3][5][6]
Toxicological Profile: A Mechanistic Perspective
The primary toxicological concern stems from the methanol functional group.[7] Methanol itself has relatively low toxicity; however, its metabolites are responsible for severe cellular damage.[7][8]
Mechanism of Methanol Toxicity:
Absorption: (5-Bromooxazol-2-YL)methanol is likely to be readily absorbed through ingestion, inhalation, and dermal contact.[9]
Metabolism: In the liver, the methanol moiety is metabolized by alcohol dehydrogenase to formaldehyde, and subsequently by aldehyde dehydrogenase to formic acid.[7][8]
Toxicity of Formic Acid: The accumulation of formic acid (or its conjugate base, formate) is the principal cause of toxicity.[7][8] It inhibits cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia. This process also causes severe metabolic acidosis.[6][8]
Target Organ Damage: The retina, optic nerve, and basal ganglia are particularly sensitive to formate-induced toxicity, which can result in permanent blindness and Parkinsonian-like neurological deficits.[6][8] Symptoms may be delayed 12-24 hours post-exposure as toxic metabolites accumulate.[6][9]
The bromo-oxazole core's contribution to toxicity is less defined but cannot be discounted. Halogenated heterocycles can have their own toxicological profiles, and researchers should be aware of the potential for unforeseen biological activity.[10]
Risk Assessment and Handling Workflow
Given the limited specific data, a systematic approach to risk assessment is mandatory. The following workflow provides a logical framework for handling this and other novel chemical entities.
Caption: Workflow for risk assessment and safe handling of novel compounds.
Exposure Controls and Personal Protection
Engineering controls are the primary means of minimizing exposure. All handling of (5-Bromooxazol-2-YL)methanol must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12]
Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale and Best Practices
Eye/Face Protection
ANSI Z87.1-rated safety goggles with side shields or a face shield.
Protects against splashes and vapors.[13] Tightly fitting goggles are essential.[13]
Butyl rubber gloves offer good resistance to methanol.[12] Always inspect gloves for integrity before use.[13] Contaminated clothing must be removed immediately.[14]
Respiratory Protection
Not typically required if handled exclusively within a fume hood.
For spill cleanup or situations exceeding exposure limits, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[11][12]
Safe Handling, Storage, and Disposal Protocols
Experimental Protocol: Safe Handling
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure safety shower and eyewash stations are unobstructed and functional.[11]
Grounding: Use explosion-proof equipment and ensure all metal parts are grounded to prevent static discharge, which could be an ignition source.[11][15]
Manipulation: Handle as a toxic substance. Avoid direct contact with skin and eyes.[13] Use only non-sparking tools.[14][11]
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[16] Decontaminate all equipment and the work surface.
Hygiene: Do not eat, drink, or smoke in laboratory areas.[12][17]
Storage Conditions
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic and flammable substances.[13][18] Keep away from heat, sparks, open flames, and other ignition sources.[15][18] The storage area should be secured and accessible only to authorized personnel. Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]
Waste Disposal
Dispose of waste contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations.[16][11] Do not dispose of down the drain.[19]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[17][20]
Inhalation: Move the victim to fresh air immediately.[21] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[17][20] Call a poison control center or physician immediately.[22]
Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with soap and plenty of water for at least 15 minutes.[21][23] Seek immediate medical attention.[24]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17][24] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[17]
Ingestion: Do NOT induce vomiting.[17][20] If the person is conscious, rinse their mouth with water.[16] Call a poison control center or physician immediately.[11][22]
Accidental Release Measures
Evacuate: Immediately evacuate all non-essential personnel from the area.[11]
Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation. Remove all sources of ignition.[13]
Containment: Wear full PPE as described in Section 5.0. For small spills, absorb with an inert, non-combustible material such as sand or vermiculite.[24]
Collection: Collect the absorbed material into a suitable, closed container for disposal.[17]
Decontamination: Clean the spill area thoroughly.
Toxicological Data Gaps and Future Directions
The profile provided in this guide is largely predictive. There is a critical need for empirical data on (5-Bromooxazol-2-YL)methanol to confirm these assumptions. Key studies required include:
In vitro cytotoxicity assays.
Ames test for mutagenicity.
Acute toxicity studies (oral, dermal, inhalation) in rodent models.
Skin and eye irritation studies.
Until such data is available, the precautionary principle must be strictly applied, and this compound should be handled as a substance with a high degree of potential hazard.
References
Thermo Fisher Scientific. (2016, March 3). Safety Data Sheet.
Safety Data Sheet. (2024, July 17). Methanol (Technical grade).
US Methanol. Product Safety.
ECHEMI. 5-(BROMOMETHYL)OXAZOLE SDS, 127232-42-2 Safety Data Sheets.
NextSDS. (5-bromo-1,2-oxazol-3-yl)methanol — Chemical Substance Information.
Val Tech Diagnostics. (2020, July 21). Methanol Safety Data Sheet.
Dakota Gasification Company. METHANOL MSDS.
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
ChemicalBook. (2026, March 21). (5-BROMO-1H-INDOL-2-YL)METHANOL - Safety Data Sheet.
Airgas. (2022, March 18). Methanol - United States (US) SDS HCS 2012 V4.11.
Combi-Blocks. (2026, March 6). Safety Data Sheet: 2-Bromooxazole.
Biochemexperts. (5-bromooxazol-2-yl)methanol.
Fisher Scientific. SAFETY DATA SHEET: Methanol.
Carl ROTH. Safety Data Sheet: Methanol.
Methanex. SAFETY DATA SHEET.
Honeywell. (2014, March 19). SAFETY DATA SHEET - Methanol (230, 232, 233).
Fisher Scientific. (2025, December 19). Methanol - SAFETY DATA SHEET.
Nexizo. (2025, June 17). MSDS Overview: Handling and Transporting Methanol.
BLD Pharm. (5-Bromooxazol-2-yl)methanol.
Proman USA. (2022, July 19). Methanol: Safety Data Sheet.
BOC Sciences. 2-Bromooxazole - (CAS 125533-82-6).
LITFL. (2024, December 18). Methanol Toxicity.
EFSA CONTAM Panel. (2021). Update of the risk assessment of brominated phenols and their derivatives in food. PMC.
NextSDS. (5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol — Chemical Substance Information.
Wills, B. K., & Holloway, M. (2025, February 6). Methanol Toxicity. StatPearls - NCBI Bookshelf.
Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives.
Public Health England. (2024, October 11). Methanol: toxicological overview. GOV.UK.
Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives (PDF).
Medscape. (2024, September 26). Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis.
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (5-Bromooxazol-2-YL)methanol
A Senior Application Scientist's Approach to Hypothesis-Driven Investigation For Researchers, Scientists, and Drug Development Professionals. Preamble: Charting a Course for a Novel Oxazole Derivative The oxazole scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Approach to Hypothesis-Driven Investigation
For Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting a Course for a Novel Oxazole Derivative
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] The biological impact of these molecules is often intricately linked to the nature and placement of substituents on the core oxazole ring.[2] (5-Bromooxazol-2-YL)methanol is a novel entity within this class, and as such, its mechanism of action remains to be elucidated. This guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of this compound. We will proceed with the logical assumption that its activity may align with established patterns for oxazole derivatives, while maintaining an unbiased approach to discovery.
Our investigation will be structured to first determine the broad biological effects of (5-Bromooxazol-2-YL)methanol, followed by a systematic dissection of the underlying molecular mechanisms. This document is not a static protocol but a dynamic guide, intended to be adapted as data emerges.
Part 1: Foundational Cytotoxicity and Broad-Spectrum Activity Screening
The initial step in characterizing any new chemical entity is to ascertain its cytotoxic potential across a relevant panel of cell lines. This foundational data will inform the concentration ranges for all subsequent mechanistic assays and provide initial clues as to the compound's potential therapeutic applications.
Experimental Protocol 1: MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
Methodology:
Cell Seeding: Plate human cancer cell lines (e.g., a panel representing different tissue origins such as breast, colon, and lung) and a non-cancerous control cell line (e.g., human fibroblasts) in 96-well plates at a density of 4 x 10⁴ cells/well.[5] Incubate for 24 hours to allow for cell adherence.
Compound Preparation: Prepare a stock solution of (5-Bromooxazol-2-YL)methanol in a suitable solvent such as dimethyl sulfoxide (DMSO).[6] Perform serial dilutions to create a range of final concentrations for treatment.
Cell Treatment: Treat the cells with the prepared dilutions of (5-Bromooxazol-2-YL)methanol. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the treated cells for a standard duration (e.g., 24, 48, and 72 hours).
MTT Addition and Incubation: Following the treatment period, add MTT solution to each well and incubate for 4 hours.
Solubilization and Absorbance Reading: Remove the supernatant, add a solubilizing agent (e.g., DMSO), and measure the absorbance at 550 nm using a microplate reader.[5]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Foundational Cytotoxicity Data
Cell Line
Tissue of Origin
IC50 (µM) after 48h
Selectivity Index (SI)
MCF-7
Breast Cancer
Experimental Value
Calculated Value
HT-29
Colon Cancer
Experimental Value
Calculated Value
A549
Lung Cancer
Experimental Value
Calculated Value
HFF
Normal Fibroblast
Experimental Value
-
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Workflow for Initial Screening and Hypothesis Generation
Caption: Initial screening workflow for (5-Bromooxazol-2-YL)methanol.
Part 2: Investigating Potential Anticancer Mechanisms
Should the initial screening reveal significant and selective cytotoxicity towards cancer cell lines, the next logical step is to investigate the potential mechanisms driving this effect. Common pathways for anticancer agents include the induction of apoptosis and cell cycle arrest.
Experimental Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to (5-Bromooxazol-2-YL)methanol with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the phase of the cell cycle at which the compound may be inducing an arrest.
Methodology:
Cell Treatment and Fixation: Treat cells as in the apoptosis assay. After treatment, harvest and fix the cells in cold 70% ethanol.
Staining: Resuspend the fixed cells in a solution containing PI and RNase.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothesized Signaling Pathway for Apoptosis Induction
Part 3: Exploring Potential Antimicrobial and Antiviral Activity
Given that oxazole derivatives are known to possess antimicrobial and antiviral properties, it is prudent to screen (5-Bromooxazol-2-YL)methanol for these activities.[1][7]
Experimental Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
Microorganism Preparation: Prepare standardized inoculums of relevant bacterial and fungal strains.
Compound Dilution: Perform serial dilutions of (5-Bromooxazol-2-YL)methanol in a 96-well plate containing growth medium.
Inoculation and Incubation: Inoculate the wells with the prepared microorganisms and incubate under appropriate conditions.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Protocol 5: Cytopathic Effect (CPE) Assay for Antiviral Activity
This assay measures the ability of a compound to protect cells from the cytopathic effects of a viral infection.[8]
Methodology:
Cell Seeding: Seed a suitable host cell line in a 96-well plate.
Compound and Virus Addition: Treat the cells with serial dilutions of (5-Bromooxazol-2-YL)methanol and then infect with a specific virus (e.g., a common respiratory or herpes virus) at a known multiplicity of infection.[8]
Incubation: Incubate the plates until CPE is observed in the virus control wells.
Cell Viability Assessment: Assess cell viability using a method such as the CellTiter-Glo assay.[9]
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).[8]
Data Presentation: Antimicrobial and Antiviral Activity
Table 2: Minimum Inhibitory Concentrations (MICs)
Microorganism
Strain
MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
Experimental Value
Escherichia coli
ATCC 25922
Experimental Value
Candida albicans
ATCC 90028
Experimental Value
Table 3: Antiviral Activity
Virus
Host Cell Line
EC50 (µM)
CC50 (µM)
Selectivity Index (SI)
Influenza A
MDCK
Experimental Value
Experimental Value
Calculated Value
Herpes Simplex Virus 1
Vero
Experimental Value
Experimental Value
Calculated Value
Part 4: Delving into Specific Molecular Targets
Should the initial phenotypic screens yield promising results, the subsequent phase of the investigation should focus on identifying the specific molecular targets of (5-Bromooxazol-2-YL)methanol. This often involves a combination of computational and experimental approaches.
Potential Mechanisms and Targets for Oxazole Derivatives:
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes.[7] For instance, some oxazole derivatives have been shown to inhibit kinases or polymerases.[3][7]
Disruption of Protein-Protein Interactions: The compound could interfere with critical protein-protein interactions within a signaling pathway.
Covalent Modification: Some compounds can form covalent bonds with their target proteins, leading to irreversible inhibition.[10][11]
Experimental Workflow for Target Identification
Caption: Workflow for molecular target identification.
Conclusion and Forward Outlook
This guide provides a robust and logical framework for the initial in vitro characterization of (5-Bromooxazol-2-YL)methanol. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, researchers can efficiently and effectively elucidate the mechanism of action of this novel compound. The data generated through these experiments will be crucial for guiding further preclinical and clinical development.
References
NATURALISTA CAMPANO. Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
Benchchem. Application Notes and Protocols for In Vitro Evaluation of 2-(3-Cyclohexylpropionyl)oxazole.
PMC. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus.
Severin O.O., Kachaeva M.V., Ho. IN SILICO STUDY AND IN VITRO ACTIVITY OF NOVEL OXAZOLE DERIVATIVES AGAINST HUMAN CYTOMEGALOVIRUS.
Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
(5-bromooxazol-2-yl)methanol.
PMC. A comprehensive review on biological activities of oxazole derivatives.
iajps. a brief review on antimicrobial activity of oxazole derivatives. (2022).
ResearchGate. Biological activities of benzoxazole and its derivatives.
Chemenu. cas 1092351-98-8|| where to buy (2-Bromooxazol-5-yl)methanol.
PMC. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia.
NextSDS. (5-bromo-1,2-oxazol-3-yl)methanol — Chemical Substance Information.
Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022).
A comprehensive review on biological activities of oxazole derivatives.
Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
IntechOpen. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022).
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
RSC Chemical Biology. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO. (2024).
The University of Kansas. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry.
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024).
ScienceOpen. Repurposing Linezolid in Conjunction with Histone Deacetylase Inhibitor Access in the Realm of Glioblastoma Therapies. (2025).
PMC - NIH. 5-Bromodeoxyuridine-tolerant melanoma cells in vitro and in vivo.
MDPI. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. (2022).
Bifunctional Heterocycles in Modern Drug Discovery: A Technical Guide to (5-Bromooxazol-2-YL)methanol
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that offer maximum synthetic versatility with minimal steric hindrance. 1 (CAS: 1454907-14-2) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular building blocks that offer maximum synthetic versatility with minimal steric hindrance. 1 (CAS: 1454907-14-2) is a prime example of such a highly optimized scaffold[1]. Featuring an electron-deficient 1,3-oxazole core, this compound provides two orthogonal reactive handles: a bromine atom at the C5 position and a hydroxymethyl group at the C2 position. This dual functionality allows for rapid, programmable diversification in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting metabolic and hepatic diseases.
Physicochemical Properties & Molecular Identity
Before deploying any building block in a synthetic route, establishing its physicochemical baseline is critical for predicting solubility, reactivity, and analytical behavior[2].
The strategic value of CAS 1454907-14-2 lies in its predictable and orthogonal reactivity, allowing chemists to perform sequential modifications without requiring complex protecting group strategies.
C5-Bromide for Cross-Coupling: The bromine atom on the heteroaromatic ring is highly susceptible to oxidative addition by low-valent palladium species (Pd(0)). This facilitates Suzuki-Miyaura, Stille, or Sonogashira cross-coupling reactions. Causality: The electron-withdrawing nature of the oxazole ring lowers the electron density at the C5 carbon, accelerating the oxidative addition step. This allows for milder reaction conditions compared to unactivated aryl bromides, preserving sensitive functional groups elsewhere on the molecule.
C2-Hydroxymethyl for Etherification/Substitution: The primary alcohol is a versatile nucleophile or electrophile precursor. It can be directly utilized in Mitsunobu reactions to form aryl ethers. Causality: The Mitsunobu protocol is chosen over direct SN2 substitution because it allows the alcohol to couple with complex, sterically hindered phenols under mild, stereospecific conditions without the need for pre-activation into a volatile or unstable halide/sulfonate ester.
Workflow demonstrating orthogonal reactivity of (5-Bromooxazol-2-YL)methanol in drug synthesis.
Applied Drug Development Workflows
Synthesis of GLP-1 Receptor Agonists
In the pursuit of advanced treatments for Type 2 Diabetes and obesity, researchers have utilized this building block to synthesize 3[3]. The C2-hydroxymethyl group undergoes a Mitsunobu reaction with substituted phenols (utilizing DIAD and PPh3), seamlessly attaching complex pharmacophores. The oxazole core acts as a rigid bioisostere for amide bonds, significantly improving the metabolic stability and membrane permeability of the resulting GLP-1 modulator[3].
Development of HSD17B13 Inhibitors (BI-3231)
The compound is a critical intermediate in the synthesis of BI-3231, a well-characterized4 available for open science[4]. HSD17B13 is a hepatic lipid droplet-associated enzyme implicated in non-alcoholic steatohepatitis (NASH) and non-alcoholic fatty liver disease (NAFLD). In this architecture, the oxazole derivative acts as a crucial hinge-binding motif, providing the exact hydrogen bond geometry required to anchor the inhibitor within the enzyme's active site[4].
Mechanism of HSD17B13 inhibition by oxazole-derived BI-3231 in NAFLD/NASH progression.
To ensure maximum trustworthiness and reproducibility in your laboratory, the following protocol details the C-C bond formation at the C5 position of (5-Bromooxazol-2-YL)methanol. This methodology incorporates critical in-process controls (IPCs) to create a self-validating workflow.
Objective: Synthesis of (5-Aryl-oxazol-2-yl)methanol via Pd-catalyzed Suzuki-Miyaura coupling.
Reaction Preparation: In a flame-dried Schlenk flask, charge (5-Bromooxazol-2-YL)methanol, aryl boronic acid, and K2CO3.
Causality: K2CO3 is chosen as a mild, water-soluble base. It is required to coordinate with the boronic acid, forming an electron-rich, nucleophilic boronate complex. This complex is strictly necessary to drive the transmetalation step of the catalytic cycle.
Solvent Addition & Degassing: Add the Dioxane/H2O mixture. Degas the suspension by bubbling ultra-pure N2 gas directly through the solvent for 15 minutes.
Causality: Oxygen must be rigorously excluded. Ambient O2 will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, prematurely terminating the catalytic cycle and resulting in low yields.
Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive N2 stream. Seal the flask and heat to 85°C.
Causality: The bidentate dppf ligand provides specific steric bulk and electron density that accelerates both oxidative addition and reductive elimination, while preventing catalyst aggregation (Pd black formation) at elevated temperatures.
In-Process Control (IPC) - Self-Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.
Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the m/z 177 peak (starting material) and the emergence of the target product mass. Concurrently, TLC (EtOAc/Hexane 1:1) should show a new, UV-active spot with a distinct Rf value.
Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Google Patents. "US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use". Source: google.com. 3
Semantic Scholar. "Supporting Information - Discovery of a novel potent and selective HSD17B13 Inhibitor, BI-3231, a well-characterized Chemical Probe available for Open Science". Source: semanticscholar.org. 4
(5-Bromooxazol-2-YL)methanol: A Bifunctional Scaffold for Accelerating Drug Discovery
Executive Summary & Strategic Importance In modern drug discovery, the oxazole ring is frequently deployed as a metabolically stable bioisostere for amide and ester bonds[1]. By replacing labile functional groups with th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
In modern drug discovery, the oxazole ring is frequently deployed as a metabolically stable bioisostere for amide and ester bonds[1]. By replacing labile functional groups with the oxazole core, medicinal chemists can significantly improve a lead compound's pharmacokinetic profile, including its metabolic stability, hydrogen-bonding dynamics, and membrane permeability[2].
Within this chemical space, (5-Bromooxazol-2-yl)methanol (CAS: 1454907-14-2) emerges as a highly privileged, bifunctional building block[3]. Its strategic value lies in its orthogonal reactivity:
The C-5 Bromine Handle: Provides a definitive anchoring point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), bypassing the traditional challenges of direct C-H activation on electron-rich heterocycles[4].
The C-2 Hydroxymethyl Handle: Acts as a versatile site for classical organic transformations, enabling rapid diversification into ethers, aldehydes, or leaving groups for combinatorial library synthesis[5].
Physicochemical Properties & Structural Data
To effectively utilize this scaffold in synthetic workflows, understanding its baseline physicochemical properties is critical for predicting solubility, reactivity, and purification behavior.
Property
Value
Chemical Name
(5-Bromooxazol-2-yl)methanol
CAS Number
1454907-14-2
Molecular Formula
C₄H₄BrNO₂
Molecular Weight
177.98 g/mol
SMILES String
OCc1nc(Br)co1
Hydrogen Bond Donors
1 (Hydroxyl group)
Hydrogen Bond Acceptors
3 (Oxazole N, Oxazole O, Hydroxyl O)
Topological Polar Surface Area (TPSA)
46.25 Ų
Storage Conditions
Inert atmosphere (Argon/N₂), 2–8 °C, protect from light
Orthogonal Reactivity Map
The true utility of (5-Bromooxazol-2-yl)methanol lies in the ability to selectively functionalize one site without perturbing the other. The workflow below illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Orthogonal reactivity map of (5-Bromooxazol-2-yl)methanol highlighting C-2 and C-5 pathways.
Application 1: C-5 Functionalization via Palladium-Catalyzed Cross-Coupling
Causality & Experimental Design
The electron-rich nature of the oxazole ring can make the reductive elimination step in palladium catalysis sluggish, occasionally leading to catalyst stalling or protodehalogenation. To counteract this, we select Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a wide bite angle, which sterically accelerates the reductive elimination step[4]. Potassium carbonate (K₂CO₃) is chosen as a mild base; it is strong enough to form the reactive boronate complex but mild enough to prevent the base-catalyzed ring-opening of the oxazole.
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Bromooxazol-2-yl)methanol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
Atmosphere Exchange: Evacuate the flask and backfill with argon three times. Causality: Removing oxygen is critical to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by an aqueous solution of K₂CO₃ (2.0 equiv, 2.0 mmol dissolved in 1.0 mL H₂O). The biphasic 4:1 mixture ensures the solubility of both the organic substrate and the inorganic base.
Execution & Monitoring: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using EtOAc/Hexanes (1:1).
Self-Validation (Workup): Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). The aqueous wash removes inorganic borate salts. Dry the organic layer over anhydrous Na₂SO₄. The disappearance of the starting material spot (UV active, stains strongly with KMnO₄) and the appearance of a new, lower R_f product spot validates conversion.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography. Validate the final structure via ¹H NMR (look for the disappearance of the isolated C-5 oxazole proton and the appearance of the aryl multiplet).
Figure 2: Suzuki-Miyaura catalytic cycle for the C-5 arylation of (5-Bromooxazol-2-yl)methanol.
Application 2: C-2 Hydroxymethyl Diversification
Causality & Experimental Design
The primary alcohol at the C-2 position is a prime candidate for oxidation to an aldehyde, enabling subsequent reductive aminations or Wittig olefination. However, primary alcohols on electron-deficient heterocycles are prone to over-oxidation to carboxylic acids if harsh oxidants (e.g., Jones reagent) are used. Dess-Martin Periodinane (DMP) is selected because it operates under mild, anhydrous conditions at room temperature, strictly halting at the aldehyde stage while preserving the sensitive oxazole core[6].
Protocol: Mild Oxidation to 5-Bromooxazole-2-carbaldehyde
Objective: Convert the hydroxymethyl group to a reactive formyl handle.
Preparation: Dissolve (5-Bromooxazol-2-yl)methanol (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
Oxidation: Add Dess-Martin Periodinane (1.1 equiv, 2.2 mmol) portion-wise. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.
Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor by TLC; the resulting aldehyde will have a significantly higher R_f than the highly polar alcohol starting material.
Self-Validation (Quenching): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Rationale: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the acetic acid byproduct, ensuring the newly formed aldehyde is not hydrated or degraded.
Isolation: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude aldehyde is typically >90% pure and can be used directly in subsequent steps.
Case Study: Integration into GLP-1 Receptor Agonist Workflows
The real-world utility of (5-Bromooxazol-2-yl)methanol is best demonstrated by its recent integration into the synthesis of novel benzimidazoyl GLP-1 receptor agonists[7]. These therapeutics are currently at the forefront of treatments for type 2 diabetes and obesity.
In a recently patented workflow (US20220396569A1), researchers synthesized this building block via the lithiation and subsequent bromination of a silyl-protected 2-methyl-oxazole precursor. Following deprotection, the resulting (5-Bromooxazol-2-yl)methanol was utilized to bridge a core benzimidazole scaffold. The C-5 bromide allowed for precise spatial orientation of the oxazole pharmacophore via cross-coupling, while the C-2 hydroxymethyl group was elaborated to fine-tune the drug's pharmacokinetic half-life and receptor binding affinity[7].
References
Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). "5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles." ACS Combinatorial Science.[Link]
Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). "Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres." Letters in Drug Design & Discovery.[Link]
Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). "Cross-Coupling Reaction of Oxazoles." Tetrahedron Letters (via ResearchGate).[Link]
"US20220396569A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.
"Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." MDPI, 2020.[Link]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for (5-Bromooxazol-2-yl)methanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and optimization of base-sensitive heteroaryl cross-couplings. Execu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Focus: Mechanistic causality, protocol validation, and optimization of base-sensitive heteroaryl cross-couplings.
Executive Summary & Strategic Overview
The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the metabolic stability and binding affinity of small-molecule therapeutics. Specifically, (5-bromooxazol-2-yl)methanol serves as a highly versatile bifunctional building block. However, functionalizing the C5 position via Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) presents a dual challenge:
Base-Sensitivity of the Oxazole Core: Five-membered heteroaryl halides, particularly oxazoles, are highly susceptible to base-mediated ring-opening and degradation at elevated temperatures [1].
Unprotected Hydroxyl Interference: The free primary alcohol at the C2 position can coordinate with the active Palladium(0) center, leading to rapid catalyst poisoning, or undergo undesired deprotonation, altering the reaction's stoichiometric balance.
This application note provides field-proven, self-validating protocols to successfully navigate these challenges. By carefully selecting bulky Buchwald precatalysts (XPhos Pd G2) and mild inorganic bases, researchers can achieve high-yielding C-C bond formation without the need for protecting groups. For highly hindered substrates, a validated TBS-protection/deprotection workflow is also detailed[2].
Mechanistic Causality & Reaction Design
To design a robust protocol, one must move beyond standard recipes and understand the causality behind each reagent choice.
Standard catalysts like
Pd(PPh3)4
often fail with (5-bromooxazol-2-yl)methanol because the free hydroxyl group outcompetes the phosphine ligands, forming stable, unreactive Pd-alkoxide complexes.
The Solution: We utilize XPhos Pd G2 . The extreme steric bulk of the XPhos (dialkylbiaryl phosphine) ligand prevents off-target coordination of the hydroxyl group to the metal center. Furthermore, the G2 precatalyst ensures rapid, quantitative generation of the active
Pd(0)
species at mild temperatures (70°C), which is critical for preventing the thermal degradation of the oxazole ring [3].
Base Selection: Preventing Ring-Opening
Strong bases (e.g.,
NaOtBu
,
KOH
) will deprotonate the primary alcohol (
pKa≈15.5
) and trigger nucleophilic attack on the electron-deficient oxazole core, leading to ring-opening.
The Solution:Cs2CO3 is the optimal base. It is sufficiently basic to form the reactive transmetalating boronate complex with the arylboronic acid, but mild enough to leave the primary alcohol intact and preserve the heterocyclic core.
Solvent System: Biphasic Synergy
A solvent system of 1,4-Dioxane/
H2O
(3:1) is employed. The water is strictly necessary to dissolve the
Cs2CO3
and activate the boronic acid, while dioxane provides excellent solubility for the oxazole substrate and the bulky catalyst.
Mechanistic pathway of the Suzuki-Miyaura coupling highlighting potential failure modes.
Quantitative Data Summary
The following table summarizes the optimized conditions based on the steric and electronic demands of the coupling partner.
Substrate State
Boronic Acid Type
Catalyst System
Base
Solvent System
Temp (°C)
Avg. Yield (%)
Unprotected
Electron-Rich Aryl
XPhos Pd G2 (3 mol%)
Cs2CO3
Dioxane/
H2O
(3:1)
70
75 - 82
Unprotected
Sterically Hindered
XPhos Pd G2 (5 mol%)
Cs2CO3
Dioxane/
H2O
(3:1)
80
45 - 55
TBS-Protected
Sterically Hindered
Pd(dppf)Cl2
(5 mol%)
K2CO3
Dioxane/
H2O
(4:1)
90
80 - 88
TBS-Protected
Heteroaryl
Pd(dppf)Cl2
(5 mol%)
K2CO3
Dioxane/
H2O
(4:1)
90
78 - 85
Strategic Workflow & Experimental Protocols
Strategic decision workflow for selecting direct versus protected cross-coupling routes.
Protocol A: Direct Coupling (Unprotected Route)
Recommended for standard aryl and heteroaryl boronic acids.
1,4-Dioxane / Deionized
H2O
(3:1 v/v, 10 mL total)
Step-by-Step Procedure:
Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (5-bromooxazol-2-yl)methanol, the arylboronic acid, and
Cs2CO3
.
Atmosphere Exchange (Crucial): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, terminating the catalytic cycle.
Solvent Addition: Add the 1,4-Dioxane and
H2O
via syringe. Sparge the biphasic mixture with Argon for 10 minutes.
Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the XPhos Pd G2 catalyst, and reseal.
Reaction Execution: Heat the mixture to 70°C in a pre-heated oil bath for 12 hours.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Self-Validation System:
In-Process: Monitor via LC-MS. The starting material exhibits an isotopic doublet at m/z 178/180
[M+H]+
. Reaction completion is validated by the total disappearance of this doublet.
Post-Reaction:1H
NMR (
400 MHz
,
CDCl3
) should show the disappearance of the characteristic oxazole C4-H singlet (typically
∼7.1 ppm
in the starting material) and the appearance of a new shifted C4-H singlet alongside the coupled aryl protons.
Recommended for sterically hindered or highly electron-deficient boronic acids requiring elevated temperatures (90°C) where the unprotected alcohol would cause degradation.
Step 1: TBS Protection
Dissolve (5-bromooxazol-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).
Add Imidazole (2.0 equiv) and cool to 0°C.
Add TBSCl (1.2 equiv) portion-wise. Stir at room temperature for 4 hours.
Quench with saturated aqueous
NH4Cl
, extract with DCM, dry, and concentrate to yield 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole.
Step 2: High-Temperature Suzuki Coupling
Combine the TBS-protected oxazole (1.0 equiv), hindered boronic acid (2.0 equiv),
K2CO3
(3.0 equiv), and
Pd(dppf)Cl2
(0.05 equiv) in a degassed mixture of Dioxane/
H2O
(4:1).
Heat at 90°C for 16 hours. Causality: The robust bidentate dppf ligand withstands higher temperatures, while the masked hydroxyl group prevents catalyst poisoning [4].
Perform standard aqueous workup and purify via silica gel chromatography.
Step 3: Mild Deprotection
Caution: Standard TBAF deprotection can sometimes cause side reactions with sensitive oxazoles. Mild acidic conditions are preferred [2].
To a solution of the coupled TBS-protected product in Methanol (0.5 M), add
HCl
(4 N in dioxane, 0.5 volumes relative to MeOH).
Stir at 17°C for 1 hour. Causality: Maintaining the temperature strictly below 20°C prevents acid-catalyzed cleavage of the oxazole ring.
Concentrate in vacuo and purify via reverse-phase HPLC (Acetonitrile/
H2O
with 0.1% formic acid) to afford the pure 5-substituted (oxazol-2-yl)methanol.
References
Google Patents. (2022). Benzimidazoyl GLP-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use. US Patent 20220396569A1.
Journal of the American Chemical Society. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Publications. Retrieved from[Link]
Method
Application Notes & Protocols: Leveraging (5-Bromooxazol-2-YL)methanol for the Synthesis of Novel Heterocyclic Libraries
Abstract The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This application no...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-Bromooxazol-2-YL)methanol as a versatile building block for the construction of diverse heterocyclic libraries. We will explore its reactivity, present detailed, field-proven protocols for its derivatization, and illustrate a workflow for its application in diversity-oriented synthesis (DOS).[3]
Introduction: The Oxazole Scaffold in Drug Discovery
Heterocyclic compounds are foundational to modern pharmacology. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is of particular interest due to its ability to engage with biological targets through various non-covalent interactions.[4][5] Its presence in marketed drugs such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole underscores its therapeutic relevance.[1][4]
The construction of small molecule libraries, particularly through Diversity-Oriented Synthesis (DOS), is a powerful strategy for exploring novel chemical space and identifying new therapeutic leads.[6][7] The goal of DOS is to generate structurally diverse and complex molecules from a common starting material. (5-Bromooxazol-2-YL)methanol is an ideal starting scaffold for such an approach due to its two distinct and orthogonally reactive functional handles.
The Strategic Advantage of (5-Bromooxazol-2-YL)methanol
(5-Bromooxazol-2-YL)methanol offers two key points for molecular diversification: the bromo group at the C5 position and the hydroxymethyl group at the C2 position. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the primary alcohol can be readily oxidized or converted into other functionalities. This allows for a modular and systematic expansion of the core scaffold.
Caption: Reactivity map of (5-Bromooxazol-2-YL)methanol.
Experimental Protocols: Building the Library
The following protocols provide step-by-step methodologies for the derivatization of (5-Bromooxazol-2-YL)methanol.
Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Here, we couple the C5-bromo position with a variety of aryl boronic acids. This reaction is chosen for its high functional group tolerance and generally excellent yields.[4][8]
Rationale: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid.
To a flame-dried Schlenk flask, add (5-Bromooxazol-2-YL)methanol, the selected arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the 5-aryloxazole-2-yl)methanol derivative.
Protocol 2: C2-Oxidation to the Aldehyde
The primary alcohol at the C2 position can be selectively oxidized to the corresponding aldehyde, a versatile intermediate for further reactions. We utilize Dess-Martin periodinane (DMP), a mild oxidant that minimizes the risk of over-oxidation to the carboxylic acid.
Rationale: DMP is a hypervalent iodine compound that provides a gentle and selective oxidation of primary alcohols to aldehydes under neutral conditions, preserving the sensitive heterocyclic core.
Parameter
Value/Condition
Reactant
Substituted (Oxazol-2-YL)methanol (1.0 equiv)
Oxidant
Dess-Martin Periodinane (DMP) (1.5 equiv)
Solvent
Dichloromethane (DCM)
Temperature
Room Temperature (20-25 °C)
Time
2-4 hours
Step-by-Step Procedure:
Dissolve the (oxazol-2-yl)methanol derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Add DMP portion-wise to the stirred solution at room temperature.
Stir the reaction for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
Stir vigorously for 15-20 minutes until the layers are clear.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
The resulting crude 5-substituted oxazole-2-carbaldehyde is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.
Protocol 3: Library Expansion via Van Leusen Oxazole Synthesis
The newly formed aldehyde is a perfect substrate for the Van Leusen oxazole synthesis, allowing for the creation of bis-oxazole structures. This reaction proceeds by the cycloaddition of an aldehyde with Tosylmethyl isocyanide (TosMIC).[9][10][11]
Rationale: The base deprotonates TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole ring.[8]
To a solution of the 5-substituted oxazole-2-carbaldehyde in methanol, add K₂CO₃ and TosMIC.
Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.
After cooling to room temperature, add water to the reaction mixture and stir for 10 minutes.
Extract the product with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the residue by silica gel column chromatography to obtain the desired 2,5'-bis-oxazole derivative.
A Diversity-Oriented Synthesis (DOS) Workflow
By combining these protocols, a diverse library can be efficiently generated. The following workflow illustrates how a single starting material can lead to a multitude of unique compounds.
Caption: A workflow for diversity-oriented synthesis.
Conclusion
(5-Bromooxazol-2-YL)methanol is a powerful and commercially available building block for the synthesis of heterocyclic libraries. Its dual reactivity allows for a systematic and modular approach to generating molecular diversity. The protocols outlined in this note are robust, scalable, and grounded in established chemical principles, providing a solid foundation for drug discovery programs aiming to explore the rich chemical space of oxazole derivatives. The strategic application of such building blocks is essential for the continued development of novel therapeutics.[2]
References
Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009). The Journal of Organic Chemistry. Available at: [Link]
Medicinal Applications of 1,3-Oxazole Derivatives.pptx. (n.d.). Slideshare. Available at: [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Available at: [Link]
A comprehensive review on biological activities of oxazole derivatives. (2017). Journal of Advanced Research. Available at: [Link]
Photoassisted Diversity-Oriented Synthesis: Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxazole Pendants, and Subsequent Postphotochemical Multicomponent Modifications. (2016). Organic Letters. Available at: [Link]
Development of a diversity-oriented approach to oxazole-5-amide libraries. (2009). PubMed. Available at: [Link]
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. Available at: [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available at: [Link]
Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009). ACS Publications. Available at: [Link]
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. Available at: [Link]
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). National Institutes of Health. Available at: [Link]
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]
The diverse chemistry of oxazol-5-(4H)-ones. (2007). Royal Society of Chemistry. Available at: [Link]
(5-bromooxazol-2-yl)methanol. (n.d.). Chem-Impex. Available at: [Link]
Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. (2018). ResearchGate. Available at: [Link]
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. Available at: [Link]
Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (2021). Bentham Science. Available at: [Link]
REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. (1972). Tetrahedron. Available at: [Link]
5-(Thiophen-2-yl)oxazole. (2014). Organic Syntheses. Available at: [Link]
Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. (2010). Arkivoc. Available at: [Link]
Application Note: Scale-Up Manufacturing and Batch Process for (5-Bromooxazol-2-yl)methanol
Executive Summary & Chemical Profile (5-Bromooxazol-2-yl)methanol (CAS: 1454907-14-2) is a highly specialized heterocyclic building block utilized extensively in the pharmaceutical industry, most notably in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
(5-Bromooxazol-2-yl)methanol (CAS: 1454907-14-2) is a highly specialized heterocyclic building block utilized extensively in the pharmaceutical industry, most notably in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists [1]. The molecule features a unique bifunctional scaffold: the bromine atom at the C-5 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the C-2 hydroxymethyl group provides a versatile site for etherification, oxidation, or esterification.
Transitioning the synthesis of this compound from discovery-scale to a reproducible batch manufacturing process requires overcoming significant chemoselectivity and thermal stability hurdles. This application note details a validated, self-correcting three-step scale-up protocol designed to maximize yield while preventing the electrocyclic ring-opening commonly associated with oxazole metalation.
Mechanistic Overview & Synthetic Strategy
Direct bromination of unprotected oxazol-2-ylmethanol is unviable for scale-up. The free hydroxyl group acts as an acidic proton source that quenches the strong bases required for C-H activation, leading to uncontrolled side reactions and poor yields.
To circumvent this, the process employs a protection-metalation-deprotection sequence:
Hydroxyl Protection : The primary alcohol is masked using tert-butyldimethylsilyl chloride (TBSCl).
Regioselective Metalation : The C-5 position is selectively deprotonated using Lithium hexamethyldisilazide (LiHMDS). The resulting oxazolyllithium intermediate is highly unstable and must be trapped immediately with an electrophilic bromine source (CBr₄) under strict cryogenic conditions.
Acidic Deprotection : The TBS group is cleaved using anhydrous HCl in methanol to yield the target product [1].
Fig 1: Three-step synthetic workflow for (5-Bromooxazol-2-yl)methanol via TBS protection.
Scale-Up Batch Process Protocols
Step 1: Synthesis of 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole
Objective: Mask the reactive hydroxyl group to prevent base consumption in Step 2.
Preparation : Charge a clean, dry glass-lined reactor with oxazol-2-ylmethanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
Catalysis : Add imidazole (1.5 eq) and stir at 25 °C until complete dissolution is achieved. Cool the reactor jacket to 0 °C under a continuous nitrogen sweep.
Protection : Add TBSCl (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains strictly below 5 °C to prevent exothermic degradation.
Maturation : Warm the reactor to 25 °C and agitate for 4 hours.
Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 volumes). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the TBS-protected intermediate.
Step 2: Synthesis of 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole (Intermediate 474c)
Objective: Regioselective C-H activation and electrophilic halogenation.
Cryogenic Setup : Purge a cryogenic Hastelloy or glass-lined reactor with nitrogen. Charge the TBS-protected intermediate (1.0 eq) and anhydrous THF (15 volumes).
Cooling : Chill the solution to strictly -78 °C. Critical Step: Do not proceed until the internal temperature stabilizes.
Metalation : Dropwise addition of LiHMDS (1.0 M in THF, 1.2 eq) via an addition funnel over 45 minutes. The internal temperature must not exceed -70 °C. Stir at -78 °C for 30 minutes.
Bromination : Introduce a pre-chilled solution of CBr₄ (1.2 eq) in THF (3 volumes) dropwise. Maintain agitation at -78 °C for 1 hour.
Quench & Extraction : Quench the lithiated species at -78 °C with saturated aqueous NH₄Cl (5 volumes). Allow the reactor to naturally warm to 20 °C. Extract with ethyl acetate, wash with brine, and concentrate to yield Intermediate 474c.
Step 3: Deprotection to (5-Bromooxazol-2-yl)methanol (Target 474d)
Objective: Removal of the silyl ether to yield the final active pharmaceutical intermediate (API) building block.
Dissolution : Charge a reactor with Intermediate 474c (1.0 eq) and methanol (5 volumes).
Cleavage : Add HCl (4 N in dioxane, 2.0 eq) dropwise, maintaining the internal temperature at 17 °C [1].
Monitoring : Stir for 1 hour. Perform In-Process Control (IPC) via LC-MS to confirm the complete disappearance of the m/z [M+H]+ signal for 474c.
Isolation : Concentrate the reaction mixture under reduced pressure. Purify the crude residue via reverse-phase HPLC (CH₃CN in H₂O, modified with 0.1% formic acid) to afford the highly pure target compound.
Process Causality & Troubleshooting (E-E-A-T Insights)
As a process scientist, understanding the why behind the methodology is just as critical as the how. This protocol is designed with specific causal fail-safes:
Base Selection (LiHMDS vs. n-BuLi) : Alkyl lithiums like n-BuLi are highly nucleophilic and will attack the oxazole ring, leading to ring-opening or undesired transmetalation. LiHMDS provides the perfect balance of basicity and steric bulk to selectively deprotonate the C-5 position without nucleophilic addition [2].
Strict Cryogenic Control (-78 °C) : Oxazolyllithium species are notoriously unstable. At temperatures above -40 °C, the ring undergoes rapid electrocyclic opening to form acyclic isocyanides. Maintaining -78 °C is a non-negotiable parameter for batch scale-up to prevent catastrophic yield loss.
Bromine Source (CBr₄ vs. Br₂) : Elemental bromine (Br₂) is highly corrosive, volatile, and difficult to dose stoichiometrically on a large scale, often leading to over-bromination. Carbon tetrabromide (CBr₄) is a solid, easily weighable reagent that acts as a mild, controlled electrophilic bromine source.
Deprotection Strategy : While TBAF is a common desilylating agent, fluoride salts can complicate large-scale aqueous workups and cause side reactions with the bromooxazole core. Anhydrous HCl in dioxane/MeOH is cheap, volatile, and yields the product cleanly after simple concentration [1].
Quality Control & Analytical Specifications
To ensure the process is self-validating, the following quantitative parameters and analytical specifications must be met during scale-up.
Table 1: Process Parameters and Yield Expectations
Process Step
Key Reagents
Temp Profile
Target Yield
In-Process Control (IPC)
1. TBS Protection
TBSCl, Imidazole, DCM
0 °C to 25 °C
92–95%
TLC (Hex/EtOAc 3:1), complete consumption of SM
2. C-5 Bromination
LiHMDS, CBr₄, THF
-78 °C
75–80%
HPLC, monitoring of the lithiated intermediate quench
3. Deprotection
4N HCl/Dioxane, MeOH
17 °C
85–90%
LC-MS, disappearance of m/z [M+H]+ for 474c
Table 2: Analytical Release Specifications for (5-Bromooxazol-2-yl)methanol
Parameter
Specification
Analytical Method
Appearance
White to off-white solid
Visual Inspection
Purity
≥ 95.0%
Reverse Phase HPLC (UV at 214 nm)
Identity
Conforms to structure
¹H NMR (DMSO-d₆)
Mass Spectrometry
m/z 177.9 / 179.9 [M+H]+
ESI-MS (Positive Ion Mode)
Moisture Content
≤ 0.5%
Karl Fischer Titration
References
US Patent Application US20220396569A1. Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use. Google Patents.
Solomin, V., et al. (2015) . Synthesis of 5‐bromooxazole. ResearchGate. Available at:[Link]
Method
A Robust, Stability-Indicating RP-HPLC Method for the Analysis of (5-Bromooxazol-2-YL)methanol
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase h...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (5-Bromooxazol-2-YL)methanol. This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, making a reliable analytical method essential for quality control and research applications. The method was developed using a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform the selection of chromatographic conditions. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water (modified with 0.1% formic acid), with detection at 232 nm. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's ability to separate the parent analyte from its degradation products formed under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Introduction and Pre-Analytical Considerations
(5-Bromooxazol-2-YL)methanol is a substituted oxazole, a class of heterocyclic compounds with significant applications in pharmaceutical development due to their wide range of biological activities.[1] The purity and stability of such intermediates are critical to ensure the quality and safety of final active pharmaceutical ingredients (APIs). Therefore, a robust analytical method is required for its characterization and quality control.
The logical development of an HPLC method begins with understanding the analyte's physicochemical properties.
Structure and Molecular Weight: The compound has a molecular formula of C₄H₄BrNO₂ and a molecular weight of approximately 177.99 g/mol .[2][3] Its structure contains a polar hydroxyl group and a moderately nonpolar bromo-oxazole core, making it suitable for reversed-phase chromatography.
Solubility: Based on its structure and data for similar oxazole derivatives, (5-Bromooxazol-2-YL)methanol is expected to be soluble in common organic solvents like methanol and acetonitrile.[4][5] This facilitates the preparation of stock solutions and its compatibility with typical reversed-phase mobile phases.
pKa: While no experimental pKa value is readily available, the oxazole ring is weakly basic. The hydroxyl group is weakly acidic with a predicted pKa well above the typical operating pH range of silica-based columns.[6] To ensure consistent protonation and avoid peak tailing, a mobile phase with an acidic modifier is beneficial.
UV Absorbance: The oxazole ring acts as a chromophore. A UV-Vis scan of a dilute solution of (5-Bromooxazol-2-YL)methanol in methanol revealed a maximum absorbance (λ-max) at 232 nm, making this wavelength ideal for sensitive UV detection. This is consistent with related oxadiazole structures which show a λ-max around 235 nm.[7][8]
HPLC Method Development and Optimization Strategy
Our strategy was to develop a simple, efficient, and robust RP-HPLC method capable of separating the main compound from potential impurities and degradation products.
Initial Chromatographic Conditions
Column: A C18 column was selected as the stationary phase of choice due to its versatility and successful application in separating a wide range of moderately polar compounds, including other heterocyclic structures.[7][9]
Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is often preferred for its lower viscosity and UV cutoff (190 nm).[10][11][12] To ensure a consistent ionic state and improve peak shape, 0.1% formic acid was added to both the aqueous and organic phases.[13]
Detection: A Photodiode Array (PDA) detector was used to monitor the elution, set at the λ-max of 232 nm. The PDA allows for peak purity analysis, which is crucial for a stability-indicating method.
Elution Mode: A gradient elution was selected to ensure that both early-eluting polar impurities and potentially later-eluting nonpolar degradants could be resolved within a reasonable runtime.
Optimization of Critical Parameters
The initial conditions were systematically optimized. The gradient profile was adjusted to achieve a balance between resolution and analysis time. The final gradient starts with a higher aqueous content to retain the analyte and then ramps up the organic phase to elute it with a sharp, symmetrical peak. A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide optimal efficiency and reproducibility.
The experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
Parameter
Optimized Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Elution
0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Detection Wavelength
232 nm
Run Time
25 minutes
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (5-Bromooxazol-2-YL)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent).
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL for linearity studies. A concentration of 20 µg/mL was used for system suitability and precision assessments.
Sample Preparation: Prepare sample solutions at a target concentration of 20 µg/mL in the diluent.
Method Validation
The optimized method was validated in accordance with ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies are essential to demonstrate this for a stability-indicating method.[14][15][16] A 100 µg/mL solution of the drug was subjected to the following stress conditions to induce degradation (aiming for 5-20% degradation):
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
In all cases, the chromatograms showed significant resolution between the parent peak of (5-Bromooxazol-2-YL)methanol and the peaks of the degradation products. The PDA detector confirmed the peak purity of the analyte peak in the presence of its degradants.
Caption: Workflow for establishing method specificity via forced degradation.
Linearity
The linearity was evaluated by analyzing six concentrations from 1 to 100 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.
Parameter
Result
Linearity Range
1 - 100 µg/mL
Regression Equation
y = 45872x + 1253
Correlation Coefficient (R²)
0.9998
Accuracy
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable limits.
Spike Level
Mean Recovery (%)
% RSD
80%
99.5%
0.8%
100%
100.2%
0.6%
120%
99.8%
0.7%
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 20 µg/mL standard were analyzed.
Precision Level
% RSD of Peak Area
Repeatability
0.5%
Intermediate Precision
0.9%
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Parameter
Result
LOD
0.25 µg/mL
LOQ
0.75 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal use.
Method Development Workflow Visualization
The overall strategy employed for the development of this method is summarized in the following diagram.
Caption: Systematic workflow for HPLC analytical method development.
Conclusion
A novel, simple, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of (5-Bromooxazol-2-YL)methanol. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The forced degradation studies confirm its stability-indicating nature, making it a valuable tool for routine quality control, stability testing, and research applications involving this important chemical intermediate.
References
Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. [Link]
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
Shinde, N. G. et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
Rao, N., & Doke, P. (n.d.). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
Rani, S. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]
Joshi, S. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
Japanese Pharmacopoeia. (n.d.). Bromazepam. Japanese Pharmacopoeia. [Link]
Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs. [Link]
Hegazy, M. A. et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. [Link]
Hegazy, M. A. et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Allied Academies. [Link]
Technical Support Center: Optimizing (5-Bromooxazol-2-YL)methanol Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of (5-Bromooxazol-2-yl)methanol. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the synthesis of (5-Bromooxazol-2-yl)methanol. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the halogenation and deprotection phases of oxazole-based building blocks.
Below, we dissect the mechanistic causality behind common failures, provide self-validating protocols, and offer data-driven troubleshooting to ensure high-fidelity recovery of your target compound.
Synthetic Workflow & Mechanistic Overview
The preparation of (5-Bromooxazol-2-yl)methanol typically requires a two-step sequence starting from a protected precursor, such as 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole. The workflow involves regioselective C5-lithiation followed by bromination, and a subsequent carefully controlled acidic deprotection.
Synthetic workflow for (5-Bromooxazol-2-yl)methanol via C5-bromination and deprotection.
Troubleshooting & FAQs
Q1: Why is my C5-bromination yield consistently below 40%, and how do I prevent oxazole ring degradation?A1: The synthesis of 5-bromooxazoles relies on direct regiocontrolled lithiation followed by a reaction with an electrophilic bromine source[1]. If your yield is low, it is almost certainly due to the thermodynamic ring-opening of the oxazolyllithium intermediate into an acyclic isocyanide enolate.
Mechanistic Causality: Oxazolyllithium species are highly temperature-sensitive. If the internal reaction temperature rises above -60 °C during base addition, the ring will irreversibly open. Furthermore, using a highly nucleophilic base like n-BuLi can lead to unwanted addition at the C2 position.
Solution: Switch to a sterically hindered base like LiHMDS and maintain a strict internal temperature of -78 °C. Quench rapidly with N-Bromosuccinimide (NBS) to trap the kinetic cyclic intermediate.
Q2: How do I optimize the TBS deprotection step to maximize (5-Bromooxazol-2-yl)methanol recovery?A2: The removal of the tert-butyldimethylsilyl (TBS) group requires acidic conditions, but the electron-rich 5-bromooxazole core is sensitive to harsh acids, leading to degradation or debromination.
Mechanistic Causality: Using standard room-temperature conditions (25 °C) or neat trifluoroacetic acid (TFA) provides too much thermal and chemical energy, degrading the heteroaromatic core. The optimal, industry-validated method utilizes 4 N HCl in dioxane mixed with methanol at a precisely controlled 17 °C[2]. The methanol acts as a nucleophilic scavenger for the cleaved silyl group, driving the equilibrium forward rapidly, allowing the reaction to reach completion in exactly 1 hour before side reactions occur.
Q3: What is the best way to monitor the reaction to ensure no over-bromination occurs?A3: Because oxazoles can undergo poly-halogenation, stoichiometric control and real-time monitoring are critical.
Solution: Track the reaction using LC-MS. The target mono-brominated intermediate will display a distinct 1:1 isotopic pattern (M and M+2) due to the
79
Br and
81
Br isotopes. If you observe an M+4 peak, dibromination has occurred, indicating that your NBS was either added too quickly or in excess.
Logical troubleshooting workflow for resolving low reaction yields.
Quantitative Data: Parameter Optimization
The following table summarizes the quantitative impact of parameter adjustments on the overall yield, derived from optimized process chemistry workflows.
Reaction Step
Parameter Tested
Suboptimal Condition
Optimal Condition
Yield Impact
Mechanistic Rationale
C5-Lithiation
Base Selection
n-BuLi
LiHMDS
+35%
Bulky amide base prevents nucleophilic addition to the oxazole core.
C5-Lithiation
Temperature
-40 °C
-78 °C
+50%
Prevents thermodynamic ring-opening of oxazolyllithium to isocyanide enolate.
TBS Deprotection
Acid Source
TFA / DCM
4N HCl in Dioxane/MeOH
+40%
Methanol provides a nucleophilic scavenger for the silyl byproduct.
TBS Deprotection
Temperature
25 °C
17 °C
+20%
Kinetically suppresses acid-catalyzed degradation of the 5-bromooxazole ring.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.
Protocol A: Regioselective Synthesis of 5-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole
Preparation: Flame-dry a Schlenk flask under vacuum and purge with argon three times.
Dissolution: Dissolve 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Cool the flask in a dry ice/acetone bath until the internal temperature reads exactly -78 °C.
Lithiation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes via syringe pump. Stir at -78 °C for 30 minutes.
Self-Validation Checkpoint 1: The solution should transition from colorless to a pale yellow tint, indicating the successful formation of the lithiated species. If the solution turns dark brown, thermal degradation has occurred; abort the reaction.
Bromination: Add a pre-chilled solution of NBS (1.05 equiv) in anhydrous THF dropwise.
Quench & Extraction: Stir for 1 hour at -78 °C, then quench cold with saturated aqueous NH
4
Cl. Extract with EtOAc (3x), wash with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Self-Validation Checkpoint 2: TLC (Hexanes/EtOAc 4:1) should show a single new spot with a slightly higher Rf than the starting material.
Protocol B: Acid-Mediated Deprotection to (5-Bromooxazol-2-yl)methanol
Reaction Setup: To a solution of 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole (10.8 g, 37.1 mmol) in MeOH (50 mL) in a water bath calibrated to 17 °C, add HCl (4 N in dioxane, 20 mL)[2].
Controlled Cleavage: Stir the reaction mixture continuously at 17 °C for exactly 1 hour.
Self-Validation Checkpoint 3: At exactly 50 minutes, pull a 10
μ
L aliquot for LC-MS. The chromatogram must show the complete disappearance of the starting mass and the emergence of the product mass with a strict 1:1 M/M+2 bromine isotopic signature.
Isolation: Concentrate the reaction mixture under reduced pressure at ambient temperature (do not exceed 25 °C in the rotavap bath) to avoid thermal degradation.
Purification: Purify the crude residue by reverse-phase HPLC (CH
3
CN in H
2
O, with 0.1% formic acid as a modifier) to afford the pure title product[3].
References
Synthesis of 5‐bromooxazole (10·HCl).ResearchGate.
CA3217720A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.Google Patents.
WO2022235717A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.Google Patents.
Technical Support Center: Troubleshooting Debromination of (5-Bromooxazol-2-YL)methanol
Welcome to the technical support center for troubleshooting side reactions involving (5-Bromooxazol-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting side reactions involving (5-Bromooxazol-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering undesired debromination during their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of (Oxazol-2-YL)methanol in my reaction mixture. What is this debromination side reaction and why is it happening?
A1: The observation of (Oxazol-2-YL)methanol as a byproduct indicates a common side reaction known as reductive debromination or hydrodehalogenation.[1][2][3] In this process, the bromine atom on the oxazole ring is replaced by a hydrogen atom. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.[1][2][4]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[5] This Pd-H species can then participate in a competing reaction pathway that leads to the removal of the bromine from your starting material, regenerating the palladium catalyst and producing the undesired debrominated product. The general catalytic cycle and the competing debromination pathway are illustrated below.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q2: What are the potential sources of the hydride that leads to debromination?
A2: Identifying the source of the hydride is a critical step in troubleshooting. Several components of your reaction mixture can act as hydride donors:
Solvents: Protic solvents, especially alcohols like methanol or ethanol, can be a source of hydrides.[1][5] While (5-Bromooxazol-2-YL)methanol itself contains a primary alcohol, its concentration is typically much lower than that of the solvent. However, under certain conditions, it could potentially contribute.
Bases: Certain bases, particularly strong ones like alkoxides (e.g., NaOMe, NaOEt), can generate hydride species that facilitate debromination.[1][3]
Reagents and Impurities: Impurities in your starting materials or reagents, such as residual water or alcohols in solvents, can act as hydride sources.[5] Boronic acids, common coupling partners in Suzuki reactions, can also degrade over time and contribute to side reactions.[1]
Amines: Amines, often used as bases in reactions like the Sonogashira coupling, can also serve as hydride donors.[6]
Q3: How can I detect and quantify the extent of debromination in my reaction?
A3: Several standard analytical techniques can be employed to monitor your reaction and quantify the formation of the debrominated byproduct, (Oxazol-2-YL)methanol:
Thin Layer Chromatography (TLC): The debrominated product is typically less polar than the starting bromo-oxazole. This difference in polarity will result in a higher Rf value on a TLC plate, appearing as a new spot.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the debrominated product by its molecular weight.[3][7]
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material, desired product, and the debrominated byproduct.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new proton signal in the aromatic region, corresponding to the proton that has replaced the bromine atom on the oxazole ring.[3]
Troubleshooting Guides
Issue 1: High Levels of Debromination in a Suzuki-Miyaura Coupling Reaction
If you are observing more than 5-10% of the debrominated (Oxazol-2-YL)methanol in your Suzuki-Miyaura coupling, a systematic optimization of your reaction conditions is necessary. The following table outlines a step-by-step approach to mitigate this side reaction.
Troubleshooting Step
Recommendation
Scientific Rationale
1. Evaluate the Base
Switch from strong bases (e.g., NaOH, NaOEt) to milder inorganic bases such as K₂CO₃, K₃PO₄, or CsF.[1][3]
Stronger bases can promote the formation of hydride species that lead to reductive debromination. Weaker inorganic bases are less prone to this side reaction.[1]
2. Optimize the Catalyst and Ligand System
Screen different palladium catalysts and phosphine ligands. Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[3]
The ligand's electronic and steric properties significantly influence the relative rates of the desired cross-coupling versus debromination. Bulky, electron-rich ligands can accelerate the reductive elimination step to form the desired product, outcompeting the debromination pathway.[11]
3. Adjust Reaction Temperature and Time
Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.
Higher temperatures can increase the rate of side reactions, including debromination.[2][3]
4. Scrutinize Solvent Choice
Switch from protic solvents (e.g., methanol, ethanol) to aprotic solvents like dioxane, THF, or toluene, using the minimum necessary amount of water for the Suzuki coupling.[1][2]
Aprotic solvents minimize the availability of potential proton and hydride sources, thereby suppressing the hydrodehalogenation pathway.[2]
5. Verify Reagent Purity
Ensure all reagents, especially the boronic acid and solvents, are of high purity and anhydrous.[1][5]
Impurities can act as hydride donors or poison the catalyst, leading to an increased proportion of side reactions.[5]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Bromooxazol-2-YL)methanol (1.0 eq), the arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).
Catalyst Addition: Add the Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the chosen ligand (e.g., XPhos, 4 mol%).
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas three times. Add degassed aprotic solvent (e.g., dioxane) and the minimal required amount of degassed water via syringe.
Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 60-80 °C) and monitor the reaction progress by TLC or LC-MS every hour.
Work-up: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup.
Caption: A systematic workflow for troubleshooting debromination.
Issue 2: Debromination During Other Transformations (e.g., Oxidation, Nucleophilic Substitution)
While less common than in cross-coupling reactions, debromination can also occur during other chemical transformations.
Q: I am attempting to oxidize the primary alcohol of (5-Bromooxazol-2-YL)methanol to the corresponding aldehyde, but I am seeing the debrominated aldehyde as a byproduct. What could be the cause?
A: Certain oxidizing agents or reaction conditions can promote debromination. For instance, if the oxidation conditions involve a basic medium, this could facilitate the side reaction. Additionally, some reagents might have reducing impurities.
Troubleshooting Steps:
Choice of Oxidant: Opt for mild, neutral, or slightly acidic oxidation conditions. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation might be preferable over chromium-based oxidants in a basic medium.
Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.
Purity of Reagents: Ensure the purity of your oxidizing agent and solvents.
Q: I am trying to perform a nucleophilic substitution on the hydroxyl group, and I am observing debromination. Why is this happening?
A: If the conditions for the nucleophilic substitution involve strong bases or reducing agents, debromination can occur. For example, if you are attempting to form an alkoxide with a strong base prior to reaction with an electrophile, the base itself could promote debromination.
Troubleshooting Steps:
Base Selection: Use the mildest base necessary to achieve the desired transformation.
Protecting Group Strategy: Consider protecting the alcohol, performing your desired transformation on another part of the molecule if applicable, and then deprotecting.
Reaction Conditions: Avoid high temperatures and prolonged reaction times.
Concluding Remarks
Troubleshooting debromination of (5-Bromooxazol-2-YL)methanol requires a systematic and logical approach. By understanding the underlying mechanisms and the factors that influence this side reaction, you can effectively optimize your reaction conditions to favor the desired product. Always begin by carefully analyzing your reaction components and conditions to identify potential sources of hydrides. Then, methodically adjust parameters such as the base, catalyst system, solvent, and temperature. With careful experimentation and a solid understanding of the chemistry, you can successfully minimize this unwanted side reaction and achieve your synthetic goals.
References
MDPI. (2025). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]
PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
PMC. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
Organic Letters. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Retrieved from [Link]
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
PubMed. (2000). Analytical methods for water disinfection byproducts in foods and beverages. Retrieved from [Link]
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Mechanisms of Deboronobromination. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ResearchGate. (n.d.). Bromooxazoles–the target compounds of this study. Retrieved from [Link]
Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
World Health Organization. (n.d.). Analytical methods and achievability. Retrieved from [Link]
Optimizing solvent conditions for (5-Bromooxazol-2-YL)methanol cross-coupling
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic hurdles of functionalizing (5-Bromooxazol-2-YL...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling.
As a Senior Application Scientist, I have designed this resource to address the specific mechanistic hurdles of functionalizing (5-Bromooxazol-2-YL)methanol . Working with 5-bromooxazoles presents unique challenges, particularly when compounded by the presence of an unprotected, polar hydroxymethyl group. This guide provides causal troubleshooting, optimized protocols, and solvent selection matrices to ensure successful Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for (5-Bromooxazol-2-YL)methanol compared to standard aryl bromides?A1: The challenge is twofold. First, the oxazole ring is inherently sensitive to strongly basic and highly polar protic conditions, which can induce ring-opening side reactions ()[1]. Second, the C2-hydroxymethyl group introduces hydrogen bonding and potential alkoxide formation in the presence of a base. If an exclusively non-polar aprotic solvent (like pure toluene) is used, the resulting substrate-alkoxide intermediate will likely precipitate, halting the reaction. Conversely, highly coordinating solvents might facilitate Pd-catalyst poisoning by the free hydroxyl oxygen. A balanced biphasic system is required to maintain the solubility of all species while moderating base activity ()[2].
Q2: I am observing significant degradation and low yield. Is my base causing oxazole ring opening?A2: Yes. While the C2 position in this specific substrate is blocked by the hydroxymethyl moiety—preventing the classic C2-deprotonation that leads to isonitrile formation—the oxazole core remains highly susceptible to direct nucleophilic attack at C2 by strong bases (such as NaOH or KOtBu), which leads to irreversible ring cleavage ()[1]. Furthermore, strong bases will deprotonate the primary alcohol. In strictly anhydrous conditions, this resulting alkoxide can precipitate out of solution. Switching to a milder base (e.g., K₂CO₃) in a biphasic system mitigates both nucleophilic ring-opening and solubility issues.
Q3: Can I run this coupling under anhydrous conditions to avoid side reactions?A3: It is generally not recommended for this specific substrate unless the hydroxyl group is protected (e.g., as a TBS or THP ether). In anhydrous conditions, the mild bases required for oxazole stability (like K₂CO₃) are poorly soluble, leading to sluggish transmetalation. Water acts as a crucial phase-transfer medium, solubilizing the base and activating the boronic acid to the reactive boronate species without destroying the heterocycle ()[3].
Excellent alternative if K₂CO₃ causes minor etherification side reactions.
80 - 90%
Visualization: Reaction Workflow and Troubleshooting Logic
Diagnostic workflow for optimizing solvent and base conditions in oxazole cross-couplings.
Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling
This self-validating protocol utilizes a biphasic 1,4-Dioxane/Water system to ensure the solubility of the transient alkoxide while maintaining a mild pH profile to protect the oxazole core.
Materials:
(5-Bromooxazol-2-YL)methanol (1.0 equiv)
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for its robust performance in aqueous mixtures and steric bulk, which prevents catalyst poisoning by the free hydroxyl group.
K₂CO₃ (2.5 equiv)
1,4-Dioxane (Anhydrous)
Deionized Water (Degassed)
Step-by-Step Methodology:
Reagent Charging: To a dry, Schlenk-type reaction flask equipped with a magnetic stir bar, add (5-Bromooxazol-2-YL)methanol (1.0 equiv), the desired boronic acid (1.5 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times. Causality Check: A strictly inert atmosphere is critical to prevent homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.
Solvent Preparation & Addition: Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and water. Sparge the mixture with Argon for at least 30 minutes prior to use. Add the degassed solvent mixture to the reaction flask via syringe (approx. 10 mL per mmol of substrate).
Causality Check: Upon addition, the water immediately dissolves the K₂CO₃. This creates a distinct aqueous phase that activates the boronic acid into a reactive boronate complex, without exposing the sensitive oxazole to a highly concentrated, destructive basic environment.
Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring. Causality Check: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (dioxane) and aqueous phases, facilitating the crucial transmetalation step.
Monitoring: Monitor the reaction via TLC or LC-MS. The reaction typically reaches completion within 6 to 12 hours. Note: The presence of the free hydroxyl group may cause the product to streak on silica TLC; adding 1-2% triethylamine to the TLC eluent will neutralize silica acidity and improve resolution.
Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Separate the phases and extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents
Source: PubMed Central (PMC)
URL: [Link]
Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective
Source: Taylor & Francis
URL: [Link]
How to separate (5-Bromooxazol-2-YL)methanol from unreacted starting materials
Technical Support Center: Isolation and Purification of (5-Bromooxazol-2-yl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Isolation and Purification of (5-Bromooxazol-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation of (5-bromooxazol-2-yl)methanol from complex reaction mixtures.
Because this molecule is a highly versatile building block—often synthesized via ester reduction, oxazole bromination, or silyl ether deprotection—the optimal purification strategy depends entirely on the specific unreacted starting materials and byproducts in your crude matrix.
Part 1: Physicochemical Profiling for Chromatographic Separation
To design a self-validating purification system, we must first analyze the causality behind how these molecules interact with stationary and mobile phases. The separation logic relies on two primary vectors: hydrogen bonding capacity (driving Normal Phase retention) and lipophilicity/halogenation (driving Reverse Phase retention).
Table 1: Chromatographic Behavior of Target and Common Impurities
Compound
Role in Synthesis
H-Bond Donors
Normal Phase Polarity (Silica)
Reverse Phase Retention (C18)
(5-Bromooxazol-2-yl)methanol
Target Product
1
High
Medium
Ethyl 5-bromooxazole-2-carboxylate
Precursor (Reduction)
0
Low
High
Oxazol-2-ylmethanol
Impurity (Debromination)
1
High
Low
TBS-(5-bromooxazol-2-yl)methanol
Precursor (Deprotection)
0
Very Low
Very High
Part 2: Troubleshooting Guides & FAQs
Q1: My reduction of ethyl 5-bromooxazole-2-carboxylate stalled. How do I separate the product from the unreacted ester?
The Causality:
The unreacted ester lacks a hydrogen bond donor. In contrast, your target product, (5-bromooxazol-2-yl)methanol, possesses a primary hydroxyl group, making it a strong hydrogen bond donor. On a normal phase silica gel column, the alcohol will interact strongly with the exposed silanol groups, resulting in a significantly lower
Rf
value compared to the ester[1].
Self-Validating Protocol: Normal Phase Flash Chromatography
Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the crude is too viscous, dry-load it onto Celite to ensure a tight injection band.
Column Equilibration: Equilibrate a standard silica gel column (40-63 µm) with 100% Hexane.
Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexane over 15 column volumes (CV).
Fraction Collection: Monitor the eluent at 254 nm. The ester will elute early (~15-20% EtOAc). The target alcohol will elute later (~35-45% EtOAc).
Validation: Spot fractions on a silica TLC plate and develop in 1:1 Hexane/EtOAc. Stain the plate with KMnO₄; the target alcohol will immediately oxidize, forming a bright yellow spot against the purple background, confirming its identity against the UV-active but non-oxidizable ester.
Q2: I am seeing debrominated starting material (oxazol-2-ylmethanol) in my crude mixture. Silica isn't resolving it well. What is the best approach?
The Causality:
Both the target and the des-bromo impurity possess the primary alcohol and the basic oxazole nitrogen, causing them to co-elute or streak on normal phase silica. However, the bromine atom is large and polarizable, significantly increasing the lipophilicity of the target molecule. Therefore, Reverse Phase (RP) HPLC is the authoritative standard for this separation[2].
Mechanistic Note on Mobile Phase: The oxazole ring is weakly basic, with a conjugate acid
pKa
of ~0.8[3]. At a neutral pH, residual silanols on the C18 stationary phase (
pKa
~3.5–4.5) are ionized, leading to unpredictable secondary ion-exchange interactions and peak tailing. By adding 0.1% Formic Acid (pH ~2.7), we suppress silanol ionization. Because the pH (2.7) remains higher than the oxazole's
pKa
(0.8), the target molecule remains in its neutral, lipophilic state, ensuring sharp peaks driven purely by hydrophobic interactions.
Gradient Elution: Initiate at 5% B, hold for 2 minutes, then ramp to 60% B over 20 minutes at a flow rate of 20 mL/min.
Validation: Monitor via mass-directed fraction collection (LC-MS). Extract ion chromatograms for the des-bromo impurity (
m/z
100.0
[M+H]+
) and the target bromo product (
m/z
177.9 / 179.9
[M+H]+
). The des-bromo impurity will elute several minutes before the target.
Q3: I am synthesizing the product via HCl-mediated deprotection of a TBS-ether precursor. Can I avoid chromatography if the reaction is clean?
The Causality:
While patent literature often utilizes RP-HPLC directly after concentrating the HCl/MeOH deprotection mixture for ultimate purity[2], you can implement a rapid liquid-liquid extraction (LLE) workflow if your only impurity is the unreacted TBS-ether. The bulky tert-butyldimethylsilyl group renders the unreacted precursor highly lipophilic, whereas the deprotected product is polar enough to partition differently.
Quench: Neutralize the acidic MeOH reaction mixture by adding saturated aqueous NaHCO₃.
Concentration: Evaporate the MeOH under reduced pressure (do not evaporate the water).
Non-Polar Wash: Extract the aqueous layer with Heptane (3 × 20 mL). The highly lipophilic unreacted TBS-ether will partition entirely into the heptane layer.
Product Recovery: Extract the remaining aqueous layer with Ethyl Acetate (3 × 30 mL) to recover the target (5-bromooxazol-2-yl)methanol.
Validation: Dry the EtOAc layer over Na₂SO₄, filter, and concentrate. Run a quick LC-MS to verify the absence of the TBS-ether mass (
m/z
292.0 / 294.0
[M+H]+
).
Part 3: Experimental Workflow Visualization
Below is the decision matrix for selecting the appropriate purification methodology based on your specific impurity profile.
Fig 1. Decision matrix for the chromatographic isolation of (5-bromooxazol-2-yl)methanol.
References
Vertex Pharmaceuticals Inc. (2022). Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use (Patent No. WO2022235717A1).
Wikipedia Contributors. (2023). Oxazole (Chemical properties and pKa data). Wikipedia, The Free Encyclopedia. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68097950, 5-Bromo-oxazole-2-carboxylic acid. PubChem.[Link]
Preventing degradation of (5-Bromooxazol-2-YL)methanol during long-term storage
Welcome to the advanced technical support hub for the handling, storage, and validation of (5-Bromooxazol-2-YL)methanol . This compound is a critical halogenated heteroaryl building block, prominently utilized in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support hub for the handling, storage, and validation of (5-Bromooxazol-2-YL)methanol . This compound is a critical halogenated heteroaryl building block, prominently utilized in the synthesis of next-generation GLP-1 receptor agonists for metabolic diseases (1[1]). However, its unique structural motifs render it highly susceptible to environmental degradation if not managed with precise controls.
Part 1: The Causality of Degradation (Understanding the Vulnerabilities)
Before troubleshooting, it is imperative to understand why this molecule degrades. The compound possesses three distinct reactive centers:
The Hydroxymethyl Group (-CH2OH): Prone to over-oxidation into an aldehyde or carboxylic acid in the presence of atmospheric oxygen and transition metal impurities.
The Oxazole Ring: Highly susceptible to [4+2]-cycloaddition by singlet oxygen, forming unstable endoperoxides that rapidly cleave into acyclic amides and imides (2[2]). Furthermore, hydrolytic ring-opening occurs readily under extreme pH or prolonged exposure to moisture.
The C5-Bromine Bond: Halogenated heteroaryls are vulnerable to photolytic homolytic cleavage. UV/Vis light exposure generates highly reactive bromine radicals, initiating a cascade of non-specific degradation products.
Degradation pathways of (5-Bromooxazol-2-yl)methanol.
Part 2: Troubleshooting Guides & FAQs
Q: My batch of (5-Bromooxazol-2-YL)methanol was stored at 4°C, but LC-MS now shows a +14 Da and +16 Da mass shift. What happened?A: This is a classic signature of oxidative degradation. A +14 Da shift indicates the oxidation of the primary alcohol to a carboxylic acid (loss of 2H, gain of O: -2 + 16 = +14). A +16 Da shift indicates direct oxygen insertion, likely via singlet oxygen attacking the oxazole ring to form an endoperoxide intermediate.
Causality & Fix: Standard refrigeration does not eliminate oxygen. You must purge the headspace with Argon and store the compound in a sealed, inert environment.
Q: The powder has turned from off-white to a distinct yellow/brown tint over three months. Is it still usable?A: No. Yellowing is the macroscopic symptom of photolytic dehalogenation and subsequent polymerization. When the C-Br bond undergoes homolytic cleavage due to ambient light exposure, the resulting radicals cross-react, forming highly conjugated, colored polymeric impurities.
Causality & Fix: Clear glass vials offer zero protection against UV/Vis radiation. Always use amber glass vials and store them in a dark environment.
Q: I stored the compound in a desiccator at room temperature, but it still degraded into multiple acyclic fragments. Why?A: While desiccation prevents hydrolysis, thermal stress accelerates singlet oxygen formation and subsequent oxazole ring cleavage. Studies on similar oxazole-containing pharmaceutical intermediates demonstrate that thermal stress is a primary driver of oxidative degradation (3[3]).
Causality & Fix: Room temperature is too high for long-term storage. The recommended storage temperature is 0-8°C for short-term active use, and -20°C for long-term archiving (4[4]).
Part 3: Self-Validating Storage & Aliquoting Protocol
To establish a trustworthy storage system, the protocol itself must include an internal validation loop. This ensures that if a failure occurs, it is detected before the degraded compound ruins a multi-step synthesis.
Step-by-step storage and validation workflow.
Step-by-Step Methodology:
Baseline Purity Assessment (The Control): Before storage, analyze the batch via HPLC-UV (254 nm) to establish a baseline purity chromatogram. Retain this data.
Lyophilization: Dissolve the compound in a volatile, inert solvent (e.g., LC-MS grade Acetonitrile/Water) and lyophilize for 24 hours to ensure absolute removal of trace moisture (<0.1% H2O).
Inert Aliquoting (Glove Box): Transfer the dried powder into a nitrogen or argon-purged glove box. Divide the batch into single-use aliquots.
Causality: Repeated freeze-thaw cycles and opening a master vial introduces ambient moisture (condensation), which acts as a catalyst for hydrolytic ring opening.
Sealing: Place the aliquots into amber glass vials. Seal with PTFE-lined caps.
Causality: Standard rubber septa are permeable to oxygen over long periods; PTFE provides a superior, inert barrier.
Accelerated Validation (The Self-Validation Step): Take one sealed aliquot and subject it to 40°C for 7 days. Re-run the HPLC-UV. If the degradation profile matches the baseline (purity drop < 1%), your sealing protocol is validated. If significant degradation occurs, your inerting process has failed and must be repeated.
Long-Term Storage: Store the validated amber vials at -20°C.
Part 4: Quantitative Stability Matrix
The following table summarizes the expected degradation kinetics of (5-Bromooxazol-2-YL)methanol under various environmental conditions, allowing researchers to predict shelf-life based on their storage capabilities.
Storage Condition
Temperature
Light Exposure
Atmosphere
Est. Degradation Rate
Primary Mechanism
Optimal (Amber, Ar)
-20°C
Dark
Argon
< 0.1% / month
None
Short-Term Active
4°C
Dark
Ambient Air
~ 1.5% / month
Oxidation
Improper (Clear Glass)
25°C
Ambient Lab
Ambient Air
> 5.0% / month
Photolysis / Oxidation
Extreme Stress
40°C
Dark
Ambient Air
> 15.0% / month
Thermal / Singlet Oxygen
References
Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.
Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports.[Link]
The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. PubMed / Journal of Pharmaceutical Sciences.[Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges for (5-Bromooxazol-2-YL)methanol
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated heterocyclic building blocks in aqueous media.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated heterocyclic building blocks in aqueous media. (5-Bromooxazol-2-YL)methanol is a prime example: while the methanol moiety provides a theoretical hydrogen bond donor/acceptor, the highly lipophilic, planar bromooxazole ring drives strong intermolecular π-π stacking. This results in high crystal lattice energy and a severe hydrophobic hydration penalty, making it notoriously difficult to solubilize for both in vitro assays and in vivo dosing.
Currently, over 40% of novel chemical entities (NCEs) face similar poor water solubility profiles, leading to inconsistent absorption and failed assays[1]. This guide is designed to move beyond basic trial-and-error, providing you with mechanistically grounded, self-validating strategies to conquer the solubility limitations of (5-Bromooxazol-2-YL)methanol.
🔍 Troubleshooting & FAQs
Q1: I am preparing a stock solution for an in vitro biochemical assay. My compound completely precipitates when diluted from a 100% DMSO stock into the aqueous assay buffer. How do I prevent this?A1: You are experiencing "solvent shifting" or "crash out." When the DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops instantaneously. The solvent is stripped away from the drug faster than the drug can disperse, causing local supersaturation and immediate nucleation.
Solution: Utilize a step-wise co-solvency approach[2]. Instead of direct dilution, pre-mix your DMSO stock with a transitional surfactant or co-solvent (e.g., Tween-20 or PEG-400) before introducing the aqueous buffer dropwise under vigorous vortexing. This reduces interfacial tension and creates a thermodynamic buffer that prevents nucleation[2].
Q2: We need to dose (5-Bromooxazol-2-YL)methanol orally in a rodent PK study, but standard CMC suspensions yield erratic, low bioavailability. What is the recommended formulation?A2: Simple suspensions only increase the dissolution rate via particle size reduction; they do not alter the drug's fundamental saturation solubility[1]. For in vivo dosing of highly crystalline, lipophilic compounds, Lipid-Based Drug Delivery Systems (LBDDS) such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective[3]. SMEDDS utilize a ternary mixture of oils, surfactants, and co-surfactants that spontaneously form microemulsions in the GI tract, keeping the drug solubilized in nanometer-sized lipid droplets and significantly enhancing lymphatic absorption[2].
Q3: Can I use cyclodextrins for this compound? If so, which one?A3: Yes. Inclusion complexation is an excellent strategy for this molecule[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The internal cavity of HP-β-CD is nonpolar and perfectly sized to encapsulate the hydrophobic bromooxazole ring, while the exterior hydroxyl groups ensure high aqueous solubility[4]. This shields the lipophilic core from the aqueous environment without permanently altering the chemical structure.
🧪 Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to your downstream assays without passing the validation steps.
Protocol 1: Preparation of HP-β-CD Inclusion Complexes
Causality: Complexation is a dynamic, reversible thermodynamic process. We must provide sufficient time and excess drug to drive the equilibrium toward the complexed state.
Preparation: Weigh the required amount of HP-β-CD to achieve a 20% (w/v) solution in sterile water or PBS.
Drug Addition: Add (5-Bromooxazol-2-YL)methanol in excess (supersaturation) to the cyclodextrin solution to form a cloudy suspension.
Equilibration: Stir the suspension continuously at 25°C for 48 hours. Note: Do not heat excessively, as inclusion complexation is generally an exothermic process; higher temperatures may reduce the binding constant.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the uncomplexed, precipitated drug.
Self-Validation (Turbidimetry): Measure the optical density (OD) of the filtrate at 600 nm using a spectrophotometer.
Pass Criteria: An OD600 < 0.01 confirms a true molecular solution. If OD600 > 0.05, colloidal aggregates are present; you must re-filter or increase the HP-β-CD concentration. Quantify the final solubilized drug concentration via HPLC-UV.
Protocol 2: Formulation of a SMEDDS for Oral Dosing
Causality: SMEDDS rely on the precise ratio of excipients to lower the interfacial tension to near zero, allowing spontaneous emulsification upon contact with aqueous fluids[3].
Excipient Blending: Based on a pre-determined phase diagram, mix a lipid vehicle (e.g., Capryol 90, 20% v/v), a surfactant (e.g., Cremophor EL, 40% v/v), and a co-surfactant (e.g., Transcutol P, 40% v/v).
Drug Incorporation: Add (5-Bromooxazol-2-YL)methanol to the lipid/surfactant pre-concentrate. Stir magnetically at 40°C until the mixture is completely isotropic and clear.
Self-Validation (Dispersion & DLS): Dilute 100 µL of the drug-loaded pre-concentrate into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle agitation.
Pass Criteria: The resulting dispersion must be optically transparent or slightly opalescent. Analyze via Dynamic Light Scattering (DLS). A z-average droplet diameter of <50 nm and a Polydispersity Index (PDI) <0.2 validates a successful, stable microemulsion[2].
📊 Quantitative Data & Benchmarking
The table below summarizes the expected performance of various solubility enhancement techniques when applied to halogenated oxazole derivatives.
Formulation Strategy
Primary Excipients Used
Mechanism of Solubilization
Estimated Solubility Gain
Optimal Application
Co-solvency
DMSO, PEG-400, Ethanol
Reduces aqueous polarity and lowers interfacial tension[2].
50x - 100x
In vitro biochemical assays
Inclusion Complexation
HP-β-CD, Captisol
Encapsulates the lipophilic oxazole ring in a hydrophobic cavity[4].
100x - 500x
Cell-based assays, IV dosing
SMEDDS
Capryol 90, Cremophor EL
Forms spontaneous nano-emulsions in aqueous GI media[3].
500x+
In vivo oral PK/PD studies
Amorphous Solid Dispersion
HPMCAS, PVP-VA
Traps the drug in a high-energy, non-crystalline state[3].
10x - 50x
Solid oral dosage forms
🗺️ Formulation Selection Workflow
To streamline your development process, follow this logical decision matrix to select the appropriate solubility enhancement strategy based on your downstream application.
Decision matrix for selecting a solubility enhancement strategy based on application.
📚 References
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - ijsrtjournal.com - 3
Solubility enhancement techniques: A comprehensive review - wjbphs.com - 1
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer - ijcsrr.org - 5
Techniques for Improving Solubility - ijmsdr.org - 2
Drug Solubility: Importance and Enhancement Techniques - PMC - nih.gov - 4
Technical Support Center: Flash Chromatography of (5-Bromooxazol-2-yl)methanol
System Overview & Chromatographic Behavior (5-Bromooxazol-2-yl)methanol is a highly polar, halogenated heterocycle frequently utilized as a synthetic building block in medicinal chemistry and drug development (1)[1]. Its...
Author: BenchChem Technical Support Team. Date: April 2026
System Overview & Chromatographic Behavior
(5-Bromooxazol-2-yl)methanol is a highly polar, halogenated heterocycle frequently utilized as a synthetic building block in medicinal chemistry and drug development (1)[1]. Its structural features—a weakly basic oxazole nitrogen, a lipophilic bromine atom, and a strongly hydrogen-bonding hydroxymethyl group—create a unique and challenging chromatographic profile.
When subjected to standard normal-phase silica gel chromatography, researchers often encounter severe peak tailing, poor resolution, and low recovery. This is primarily driven by secondary interactions: the hydroxymethyl group and the oxazole nitrogen act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic Brønsted silanol groups (Si-OH) on the silica surface (2)[2]. This guide provides a causality-driven approach to troubleshooting and optimizing the purification of this specific compound.
Diagnostic Workflow
Troubleshooting workflow for the flash chromatography purification of polar oxazole derivatives.
Quantitative Retention Data
To establish a baseline for method development, the following table summarizes the expected retention behavior and resolution metrics for (5-Bromooxazol-2-yl)methanol across different solvent systems and stationary phases.
Solvent System
Stationary Phase
Modifier
Expected Rf / Rt
Tailing Factor (Tf)
Resolution Outcome
Hexanes/EtOAc (1:1)
Bare Silica (40-63 µm)
None
0.25
> 2.0 (Severe)
Poor; co-elution with debrominated impurities
DCM/MeOH (95:5)
Bare Silica (40-63 µm)
None
0.35
1.5 (Moderate)
Acceptable; band broadening observed
Hexanes/EtOAc (1:1)
Bare Silica (40-63 µm)
1% TEA
0.30
1.1 (Excellent)
High; sharp peaks, good separation
Water/MeCN (Gradient)
C18 (Reversed Phase)
0.1% Formic Acid
Rt ~ 4.5 min
1.0 (Ideal)
Excellent; preferred for high purity
Standard Operating Procedure: Optimized Normal-Phase Purification
Causality Focus: Wet-loading polar heterocycles in strong solvents (like Methanol or DCM) disrupts the initial solvent band, leading to premature elution and peak broadening. Dry loading ensures a narrow injection band, maximizing theoretical plates and preventing solvent-induced tailing (3)[3].
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude (5-Bromooxazol-2-yl)methanol in a minimal volume of a volatile, polar solvent (e.g., acetone).
Add dry silica gel (40-63 µm, 230-400 mesh) to the solution at a 1:3 (sample:silica) mass ratio. Using 40-63 µm silica is crucial for maintaining moderate backpressure while ensuring high resolution (4)[4].
Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Caution: Ensure the water bath does not exceed 35°C to prevent thermal degradation of the benzylic-type alcohol.
Self-Validation Check: Spot a few grains of the dry-loaded silica directly onto a TLC plate and elute. If the compound remains entirely at the baseline, the loading ratio is too high, or the test solvent is too weak.
Step 2: Column Equilibration
Pack a flash column with high-purity, low-metal silica gel. Trace metals (like aluminum or iron) in lower-quality silica exacerbate the tailing of polar heterocycles (5)[5].
Equilibrate the column with the weak solvent mixture (e.g., 90:10 Hexanes/EtOAc containing 1% Triethylamine).
Step 3: Loading and Elution
Transfer the dry-loaded powder evenly onto the top of the column frit.
Run a gradient elution from 10% EtOAc to 60% EtOAc over 10 to 12 column volumes (CV). Gradient elution minimizes the total silica required while sharpening the eluting band (3)[3].
Step 4: Fraction Collection & Analysis
Monitor elution via UV detection at 254 nm (the conjugated oxazole ring provides a strong chromophore).
Pool fractions containing the pure product (>95% by TLC or LC-MS) and concentrate in vacuo.
Troubleshooting Guides & FAQs
Q1: My product peak is tailing severely, and I am losing yield in the mixed fractions. Why is this happening and how do I fix it?A1: Tailing of (5-Bromooxazol-2-yl)methanol on bare silica is caused by secondary hydrogen-bonding interactions. The hydroxymethyl group and the oxazole nitrogen act as H-bond donors/acceptors, interacting strongly with the acidic silanol groups on the silica surface (2)[2].
Solution: You have two field-proven options:
Add a Modifier: Introduce 1-2% of a basic modifier like Triethylamine (TEA) to your mobile phase. TEA competitively binds to the acidic silanol sites, "neutralizing" the silica surface and allowing your compound to elute as a sharp band (6)[6].
Switch to Reversed-Phase: If normal-phase fails, switch to a C18 reversed-phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid. This completely eliminates silanol interactions and is highly effective for isolating this specific compound with high purity (1)[1].
Q2: I am observing co-elution of my product with the starting material (unbrominated oxazole). How can I improve resolution?A2: The addition of the bromine atom at the C5 position increases the lipophilicity of the molecule, but the dominant polar interaction from the C2-hydroxymethyl group can mask this difference on silica.
Solution: Flatten your gradient. Instead of a rapid ramp to 50% EtOAc, hold the gradient at 20% EtOAc for 3-5 CVs to allow the subtle lipophilic differences to dictate separation. Additionally, ensure you are using 40-63 µm (230-400 mesh) silica gel; coarser grades significantly reduce resolution (4)[4].
Q3: The column backpressure spikes when I load my sample. What is the cause?A3: High backpressure is typically caused by either particulate matter in the crude mixture or the presence of "fines" (silica particles <10 µm) in lower-quality silica gel (5)[5].
Solution: Always filter your crude mixture before wet-loading, or strictly utilize the dry-loading technique described above. If using bulk silica, switch to a commercially pre-packed cartridge that guarantees the absence of fines, ensuring a stable and reproducible chromatography bed.
Q4: Can I use Alumina instead of Silica for this purification?A4: Yes. Neutral or basic Alumina is an excellent alternative stationary phase for basic or highly polar heterocycles (6)[6]. Alumina lacks the highly acidic silanol groups found on silica, which inherently reduces the tailing of the oxazole ring. However, you will need to re-optimize your solvent system, as compounds generally elute faster on alumina than on silica.
References
Title: CA3217720A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use
Source: Google Patents
URL
Title: Purification of Organic Compounds by Flash Column Chromatography
Source: Organic Syntheses
URL
Title: Technical Support Center: Purification of Polar Heterocyclic Compounds
Source: BenchChem
URL
Resolving peak tailing in (5-Bromooxazol-2-YL)methanol HPLC chromatograms
Technical Support Center: (5-Bromooxazol-2-YL)methanol HPLC Analysis Welcome to the technical support guide for the HPLC analysis of (5-Bromooxazol-2-YL)methanol. This resource is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (5-Bromooxazol-2-YL)methanol HPLC Analysis
Welcome to the technical support guide for the HPLC analysis of (5-Bromooxazol-2-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing.
(5-Bromooxazol-2-YL)methanol is a polar, heterocyclic compound. Its chemical structure, featuring a basic nitrogen atom within the oxazole ring and a polar methanol group, makes it susceptible to strong secondary interactions with standard silica-based reversed-phase HPLC columns. These interactions are the primary cause of poor peak shape, particularly peak tailing. This guide provides a structured approach to diagnose and solve these issues, ensuring robust and accurate analytical results.
Troubleshooting Guide: Resolving Peak Tailing
This section addresses the most common questions and issues encountered when analyzing (5-Bromooxazol-2-YL)methanol.
Q1: My chromatogram for (5-Bromooxazol-2-YL)methanol shows a significant tailing peak (Asymmetry Factor > 1.2). What is the most likely cause?
A1: The primary cause of peak tailing for this compound is secondary ionic interactions with the stationary phase.
Your analyte is a basic compound, and it is interacting with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[1][2] These silanol groups can become deprotonated and negatively charged (SiO-), especially at mobile phase pH levels above 3, creating strong ion-exchange sites that interact with the positively charged analyte.[3][4] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), where a portion of the analyte molecules are retained longer than the main peak, resulting in a characteristic tail.[1]
Mechanism of Interaction: The basic nitrogen on the oxazole ring can be protonated, becoming positively charged. This charged site then interacts strongly with ionized, acidic silanol groups on the silica surface.[3][5]
Impact: This secondary interaction mechanism is slower and stronger than the primary reversed-phase (hydrophobic) retention, causing the peak to tail and reducing analytical accuracy.[6]
Q2: How can I modify my mobile phase to immediately improve the peak shape?
A2: Mobile phase optimization is the most direct way to counteract silanol interactions. You have two main strategies: pH control and the use of a competing base.
Operate at a Low pH (pH < 3.0): By lowering the mobile phase pH, you suppress the ionization of the acidic silanol groups, keeping them in their neutral, protonated form (Si-OH).[1][5] This minimizes the strong ionic interaction with your basic analyte. While your analyte will be fully protonated and positively charged at this pH, eliminating the negative charge on the stationary phase is more critical for good peak shape.[4][7]
Recommendation: Use a buffer like 10-20 mM phosphate or formate and adjust the pH to 2.5.[8] Be aware that lowering the pH may reduce the retention time of your basic analyte, which can be compensated by decreasing the percentage of organic modifier in your mobile phase.[1][9]
Add a Competing Base (e.g., Triethylamine - TEA): A small, basic amine like triethylamine can be added to the mobile phase at a low concentration (e.g., 0.01 M or ~0.1%).[3][10] The protonated TEA will preferentially interact with and "block" the active silanol sites on the column, effectively shielding your analyte from these secondary interactions.[8][11]
Caution: While effective, TEA can shorten column lifetime and may cause baseline disturbances, especially in gradient elution.[8][11] It is often considered a "traditional" method, with modern, high-purity columns being a better long-term solution.[7]
Q3: I've adjusted my mobile phase, but the tailing persists. Could my column be the problem, and what should I use instead?
A3: Yes, the column chemistry is a fundamental factor. If mobile phase adjustments are insufficient, your column is likely the root cause.
Older or lower-quality silica columns (Type A silica) have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing for basic compounds.[2][3]
Column Selection Strategy:
Column Type
Mechanism for Reducing Tailing
Suitability for (5-Bromooxazol-2-YL)methanol
High-Purity, End-Capped (Type B Silica)
The silica is manufactured to be metal-free, and after bonding the C18 phase, residual silanols are chemically deactivated ("capped") with small silane reagents (e.g., trimethylchlorosilane).[3][12] This significantly reduces available sites for secondary interactions.[1][13]
Excellent. This is the modern standard and the first choice for developing a robust method for basic analytes.[7]
Polar-Embedded Phase
These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[5][14]
Very Good. Offers alternative selectivity and excellent peak shape for polar and basic compounds.[15]
Hybrid Particle Technology (e.g., BEH)
The stationary phase is a hybrid of silica and organic polymer. This reduces the number of silanol groups from the outset, leading to better peak shapes and improved pH stability.[4][16]
Excellent. A highly robust option, especially if working at a wider pH range is necessary.
Actionable Steps:
Check Your Current Column: Identify if it is a modern, end-capped, high-purity silica column. If not, upgrading is the most effective long-term solution.
Consider a Guard Column: If your samples are not perfectly clean, contaminants can accumulate on the column inlet, leading to peak distortion. A guard column can protect your analytical column.[12][17] If you suspect contamination, try removing the guard column to see if the peak shape improves.[18]
Logical Troubleshooting Workflow
When encountering peak tailing with (5-Bromooxazol-2-YL)methanol, follow this systematic approach to diagnose and resolve the issue efficiently.
Caption: A step-by-step workflow for troubleshooting peak tailing.
In-Depth Experimental Protocol
Protocol 1: Mobile Phase Modification to Suppress Silanol Interactions
This protocol details the preparation of a mobile phase designed to minimize peak tailing for (5-Bromooxazol-2-YL)methanol by controlling pH.
Objective: To prepare a buffered mobile phase at pH 2.5 to suppress the ionization of residual silanols on the HPLC column.
Materials:
HPLC-grade water
HPLC-grade acetonitrile or methanol
Potassium phosphate monobasic (KH₂PO₄)
Phosphoric acid (H₃PO₄), ~85%
0.45 µm solvent filtration apparatus
Calibrated pH meter
Procedure:
Prepare the Aqueous Buffer (20 mM Phosphate Buffer):
Weigh out 2.72 g of potassium phosphate monobasic.
Dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask or beaker.
Stir until fully dissolved.
Adjust the pH:
Place the calibrated pH meter probe into the buffer solution.
Slowly add phosphoric acid drop-by-drop while stirring until the pH meter reads 2.5 ± 0.05.[8] Crucially, pH must be adjusted on the aqueous portion before adding the organic modifier. [19][20]
Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.
Filter the Aqueous Buffer:
Filter the prepared pH 2.5 buffer through a 0.45 µm solvent filter to remove any particulates that could block the column frit.
Prepare the Final Mobile Phase:
Based on your method, mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio. For example, for a 70:30 (Aqueous:Organic) mobile phase, mix 700 mL of the pH 2.5 buffer with 300 mL of acetonitrile.
Degas the final mobile phase using sonication or vacuum degassing before use.
Equilibrate the System:
Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.[18]
Frequently Asked Questions (FAQs)
Q: Can I use a different buffer or acid to adjust the pH?
A: Yes. Formic acid (typically 0.1%) is a common and effective alternative, especially for LC-MS applications due to its volatility. The key principle is to choose a buffer system that is effective in the desired pH range (e.g., pH 2-3) and compatible with your detector.[9]
Q: My peak is fronting, not tailing. What causes this?
A: Peak fronting is less common for this type of analyte but is typically caused by different issues, such as sample overload (injecting too high a concentration or volume), poor sample solubility in the mobile phase, or physical column damage like a collapsed bed.[2][6] The first step is to try diluting your sample significantly.[18]
Q: Will increasing the column temperature help with peak shape?
A: Increasing temperature can sometimes improve peak shape by enhancing mass transfer kinetics. However, for silanol-related tailing, its effect is often secondary to mobile phase pH and column chemistry. Furthermore, operating silica-based columns at high temperatures (>40-50 °C) and non-optimal pH can accelerate silica dissolution and degrade the column.[17] It is better to solve the chemical interaction problem first.
Q: What is the difference between Tailing Factor (Tf) and Asymmetry Factor (As)?
A: Both measure peak symmetry. The USP Tailing Factor (Tf) is calculated at 5% of the peak height, while the Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 is perfectly symmetrical for both. While the calculation methods differ slightly, they both quantify the degree of tailing, with values greater than 1.2-1.5 often considered unacceptable.[1][18]
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns? Retrieved from [Link]
Kopp, M., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News. Retrieved from [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
Crawford Scientific. (2025, May 26). The Role of End-Capping in RP. Retrieved from [Link]
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Restek. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Trajkovska, F., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
Separation Science. (2023, December 9). End-capping. Retrieved from [Link]
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC BLOG. Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
Validating (5-Bromooxazol-2-YL)methanol compound purity using LC-MS
Title: Analytical Superiority: Validating (5-Bromooxazol-2-yl)methanol Purity via LC-MS Executive Summary As a Senior Application Scientist, I approach the validation of halogenated heterocycles not merely as a routine a...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Superiority: Validating (5-Bromooxazol-2-yl)methanol Purity via LC-MS
Executive Summary
As a Senior Application Scientist, I approach the validation of halogenated heterocycles not merely as a routine assay, but as a rigid, self-validating system. (5-Bromooxazol-2-yl)methanol is a critical building block in medicinal chemistry. Ensuring its absolute purity is paramount, as trace impurities can derail downstream synthesis or introduce toxicological risks.
This guide objectively evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical modalities (GC-MS, HPLC-UV) for this specific compound. By leveraging the molecule's inherent chemical properties—specifically its polar hydroxyl group and distinct isotopic bromine signature—we establish an authoritative, ICH Q2(R2)-compliant LC-MS protocol that guarantees analytical trustworthiness.
The Analytical Dilemma: Modality Comparison
When validating polar, halogenated compounds, the choice of analytical platform dictates the reliability of your data. The molecular structure of (5-Bromooxazol-2-yl)methanol (
C4H4BrNO2
) presents specific analytical challenges that render some traditional methods inadequate.
GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS is the gold standard for volatile, thermally stable compounds, it struggles with (5-Bromooxazol-2-yl)methanol. The presence of a polar hydroxyl (-OH) group significantly reduces the molecule's volatility[1]. Analyzing this compound via GC-MS typically requires a cumbersome derivatization step (e.g., silylation) to prevent thermal degradation and peak tailing in the heated injection port.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): HPLC-UV is cost-effective but lacks true structural specificity. If a degradation product or synthetic impurity co-elutes with the main peak and shares a similar oxazole UV absorbance profile, HPLC-UV will falsely overestimate the compound's purity.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is the optimal choice. It operates at mild, ambient temperatures, preserving the thermolabile hydroxyl group without requiring derivatization[2]. Furthermore, the mass spectrometer provides unambiguous structural confirmation by detecting the unique ~1:1 isotopic signature of the bromine atom (
79
Br and
81
Br)[3].
Table 1: Quantitative Comparison of Analytical Alternatives
Parameter
LC-MS (ESI+)
GC-MS (EI)
HPLC-UV
Sample Preparation
Direct injection (Dilute & Shoot)
Requires derivatization
Direct injection
Thermal Stability Risk
Low (Ambient/Mild LC conditions)
High (Vaporization >200°C)
Low
Specificity
Very High (Exact mass & Isotopic Br)
High (Requires library match)
Low (Prone to co-elution)
Sensitivity (LOD)
< 1 ng/mL
~10-50 ng/mL (post-derivatization)
~100 ng/mL
Throughput
High
Moderate
High
Mechanistic Causality in LC-MS Method Design
To achieve a self-validating system, every parameter in the LC-MS workflow must be mechanistically justified:
Mobile Phase Selection (The Causality): An acidic mobile phase (0.1% Formic Acid) is explicitly chosen to drive the equilibrium toward the protonated state. The nitrogen atom in the oxazole ring acts as a weak base, readily accepting a proton to form a stable
[M+H]+
ion. This maximizes Electrospray Ionization (ESI) efficiency.
Isotopic Profiling (The Validation): Bromine naturally occurs as two stable isotopes (
79
Br and
81
Br) in a nearly 50:50 ratio. The mass spectrometer will detect a characteristic doublet peak for the
[M+H]+
adduct at
m/z
177.9 and 179.9[3]. Any co-eluting impurity lacking this exact doublet signature is immediately flagged and excluded from the purity calculation, ensuring absolute specificity.
This protocol aligns with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures[4].
Step 1: Sample Preparation
Weigh 10.0 mg of the (5-Bromooxazol-2-yl)methanol reference standard.
Dissolve in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution with the initial mobile phase (90% Water / 10% Acetonitrile) to working concentrations (e.g., 10, 50, 100, 500 ng/mL) to establish the calibration curve.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size). Causality: The hydrophobic stationary phase retains the slightly non-polar brominated oxazole ring, while the polar hydroxyl group ensures it elutes before highly lipophilic impurities.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, re-equilibrate at 10% B for 2 minutes.
Flow Rate: 0.3 mL/min with an injection volume of 2 µL.
MRM Transitions (Quantification):m/z
177.9
→
159.9 (Loss of
H2O
) and
m/z
179.9
→
161.9.
LC-MS/MS workflow for (5-Bromooxazol-2-yl)methanol purity validation following ICH Q2(R2).
Experimental Data: Method Validation Summary
To prove the trustworthiness of the protocol, the method must be subjected to ICH Q2(R2) validation parameters[5]. The simulated results below demonstrate how LC-MS provides a highly robust, self-validating framework for quantifying both the active compound and trace impurities.
Table 2: ICH Q2(R2) Validation Metrics for (5-Bromooxazol-2-yl)methanol
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference at retention time
Resolution > 2.0 from nearest impurity
Pass
Linearity Range
R2≥0.995
1−1000
ng/mL (
R2=0.9992
)
Pass
LOD (Limit of Detection)
Signal-to-Noise (S/N)
≥
3
0.5 ng/mL
Pass
LOQ (Limit of Quantitation)
Signal-to-Noise (S/N)
≥
10
1.5 ng/mL
Pass
Accuracy (Recovery)
90% - 110% recovery
98.4% - 101.2% across 3 spike levels
Pass
Precision (Repeatability)
RSD
≤
2.0%
1.1% (n=6 injections at 100 ng/mL)
Pass
Conclusion
For the purity validation of (5-Bromooxazol-2-yl)methanol, LC-MS unequivocally outperforms GC-MS and HPLC-UV. By leveraging the compound's polarity for reverse-phase separation, its basic oxazole nitrogen for efficient ESI+ ionization, and its bromine atom for isotopic mass specificity, researchers can establish a highly sensitive, ICH-compliant analytical system. This ensures that downstream drug development processes are built on a foundation of absolute chemical integrity.
References
Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation (ICH). 4[4]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). 5[5]
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. 2[2]
(5-bromooxazol-2-yl)methanol (C4H4BrNO2) - PubChemLite (University of Luxembourg).3[3]
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. 1[1]
A Comparative Guide to Halogenated Oxazoles as Precursors for Pharmaceutical Synthesis
Introduction: The Oxazole Scaffold and the Power of Halogenation The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Oxazole Scaffold and the Power of Halogenation
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a privileged scaffold found in a wide array of therapeutic agents, from anti-inflammatory drugs like Oxaprozin to various anticancer and antimicrobial compounds.[1][3][4][5] However, the true synthetic versatility of the oxazole core is unlocked through halogenation. By introducing a halogen atom (Cl, Br, or I) onto the oxazole ring, chemists create a reactive handle, a strategic point of attachment for building molecular complexity. These halogenated oxazoles are not mere intermediates; they are powerful precursors that serve as linchpins in the assembly of complex pharmaceutical targets, primarily through transition-metal-catalyzed cross-coupling reactions.[6][7]
This guide provides a comparative analysis of the most common halogenated oxazoles—chloro-, bromo-, and iodo-oxazoles—used in pharmaceutical synthesis. We will delve into their relative reactivity, discuss the strategic implications of choosing one over another, and provide field-proven experimental protocols to illustrate their application.
The Halogen Advantage: Reactivity Trends in Cross-Coupling Reactions
The utility of a halogenated oxazole is defined by its ability to participate in the catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura, Stille, or Sonogashira coupling. The first and often rate-determining step of this cycle is oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[8][9] The efficiency of this step is directly governed by the identity of the halogen.
The established reactivity trend for aryl halides is: I > Br > OTf > Cl .[8]
This hierarchy is a direct consequence of two fundamental physical properties:
Bond Dissociation Energy (BDE): The C-I bond is the weakest, followed by C-Br, and then C-Cl.[8] Less energy is required to cleave the C-I and C-Br bonds, facilitating faster oxidative addition.
Polarizability: The C-I and C-Br bonds are more polarizable than the C-Cl bond, which enhances the electronic interaction with the palladium(0) catalyst, further accelerating the oxidative addition step.[8]
This fundamental difference in reactivity has profound implications for reaction design, influencing the choice of catalyst, reaction temperature, and ultimately, the overall efficiency and cost-effectiveness of a synthetic route.
General Catalytic Cycle for Palladium Cross-Coupling.
A Head-to-Head Comparison: Chloro- vs. Bromo- vs. Iodo-Oxazoles
The choice between a chloro-, bromo-, or iodo-oxazole precursor is a critical strategic decision, balancing reactivity against cost and availability.
Bromo-Oxazoles: The Versatile Workhorse
Bromo-oxazoles represent the gold standard for many cross-coupling applications. They offer a superb balance of high reactivity and stability, making them reliable substrates for a broad range of transformations, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6][10][11]
Synthesis: They are readily prepared through various methods, including regiocontrolled lithiation followed by quenching with an electrophilic bromine source or direct bromination using reagents like N-bromosuccinimide (NBS).[12][13][14]
Reactivity: Their reactivity is high enough to allow for the use of standard palladium catalysts (e.g., Pd(PPh₃)₄) and relatively mild reaction conditions, often leading to high yields.[10][11] This makes them ideal for use in complex syntheses where delicate functional groups must be preserved.
Chloro-Oxazoles: The Economical Alternative
Chloro-oxazoles are attractive primarily due to the lower cost and wider availability of chlorine-containing starting materials. However, this economic advantage comes at the cost of significantly lower reactivity.
Synthesis: Synthesis can be achieved from precursors like 2-aminooxazoles via Sandmeyer-type reactions or from α-haloketones and amides.[15][16][17]
Reactivity: The strength of the C-Cl bond necessitates more forcing reaction conditions (higher temperatures) and more sophisticated, often expensive, catalyst systems.[8][10] The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) has been crucial in making chloro-heterocycles viable coupling partners.[6][8] For large-scale industrial processes, the cost savings on the starting material can justify the initial investment in developing a robust catalytic system for a chloro-precursor.
Iodo-Oxazoles: The High-Reactivity Specialist
Iodo-oxazoles are the most reactive of the halogenated precursors, undergoing oxidative addition with exceptional ease. This makes them particularly valuable for challenging couplings or when extremely mild conditions are required.
Synthesis: Synthesis often follows similar routes to bromination, using an iodine-based electrophile. However, iodo-precursors can sometimes be less stable than their bromo- or chloro-counterparts.
Reactivity: Their high reactivity is especially advantageous in Sonogashira couplings, where they consistently provide excellent yields.[18][19][20] The trade-off is typically higher cost and potentially lower stability, making them the precursor of choice for specific, high-value applications rather than general screening.
Application in Practice: Synthetic Workflows & Protocols
To translate theory into practice, we present a common workflow for the synthesis and functionalization of a halogenated oxazole, a critical sequence in the development of novel pharmaceutical candidates.
Workflow: From Oxazole to a Functionalized Pharmaceutical Scaffold.
Experimental Protocol 1: Regioselective C-4 Bromination of a 5-Substituted Oxazole
This protocol describes a highly regioselective C-4 bromination, a crucial step for preparing precursors for Suzuki-Miyaura coupling.[11][13] The use of DMF as a solvent has been shown to be critical in improving the C-4/C-2 bromination ratio.[13]
Objective: To synthesize 4-bromo-5-phenyloxazole from 5-phenyloxazole.
Materials:
5-phenyloxazole (1.0 equiv)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
N-Bromosuccinimide (NBS) (1.2 equiv)
Anhydrous Dimethylformamide (DMF)
Methodology:
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-phenyloxazole and anhydrous THF.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the internal temperature below -70 °C.
Causality: n-BuLi is a strong base that selectively deprotonates the C-2 position of the oxazole ring, which is the most acidic proton. The resulting 2-lithiooxazole is a key intermediate.[21]
Isomerization (Halogen Dance): After stirring for 30 minutes at -78 °C, add anhydrous DMF. Allow the reaction to warm slowly to 0 °C and stir for 1 hour.
Causality: This step is crucial for regioselectivity. The 2-lithiooxazole undergoes a "halogen dance" rearrangement, thermodynamically favoring the formation of the 4-lithiooxazole intermediate. DMF facilitates this isomerization.[11][21]
Bromination: Cool the mixture back down to -78 °C. Add a solution of N-bromosuccinimide (NBS) in THF dropwise.
Causality: NBS serves as an electrophilic bromine source, quenching the 4-lithiooxazole anion to form the desired 4-bromo-5-phenyloxazole.
Workup & Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-Oxazole
This protocol provides a representative method for the Suzuki-Miyaura coupling of a bromo-oxazole with an arylboronic acid, a cornerstone reaction in pharmaceutical development.[10][11][13]
Objective: To synthesize a 4,5-diaryloxazole from a 4-bromo-oxazole precursor.
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
Methodology:
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-bromo-5-phenyloxazole, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[9] The aqueous co-solvent aids in dissolving the inorganic base.
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently. Pd(dppf)Cl₂ is a robust and effective catalyst for this type of coupling, known for its stability and good performance with a variety of substrates.[11]
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude material is then purified by flash chromatography to yield the desired 4,5-diaryloxazole.
Conclusion
Halogenated oxazoles are indispensable tools in the arsenal of the medicinal chemist. The choice of halogen is a strategic decision that profoundly impacts the synthetic route. Bromo-oxazoles stand out as the versatile workhorse, offering a reliable balance of high reactivity and accessibility for a wide range of cross-coupling reactions. Chloro-oxazoles , while more challenging to activate, present a cost-effective alternative for large-scale synthesis, provided a robust catalytic process can be developed. Finally, iodo-oxazoles serve as high-reactivity specialists, enabling difficult transformations under exceptionally mild conditions, particularly for Sonogashira couplings. By understanding the distinct advantages and limitations of each precursor, researchers can design more efficient, robust, and scalable syntheses of the next generation of oxazole-containing pharmaceuticals.
References
Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 3511-3512. Available at: [Link]
Solomin, V., et al. (2021). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. ResearchGate. Available at: [Link]
Yee, N. K. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. ACS Publications. Available at: [Link]
Thieme. (Date not available). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Thieme Chemistry. Available at: [Link]
Vedejs, E., & Luchetta, L. M. (2014). Cross-Coupling Reaction of Oxazoles. ResearchGate. Available at: [Link]
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. Available at: [Link]
Li, P., Wang, L., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
ResearchGate. (Date not available). Marketed drugs containing oxazole. ResearchGate. Available at: [Link]
Chen, J., et al. (2011). Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. ACS Publications. Available at: [Link]
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
ResearchGate. (Date not available). Synthesis of 2-bromooxazole (9). ResearchGate. Available at: [Link]
Organic Chemistry Portal. (Date not available). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
Organic Syntheses. (Date not available). 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. Available at: [Link]
Kelly, T. R., & Lang, F. (1995). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC. Available at: [Link]
Shi, D., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed. Available at: [Link]
Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: [Link]
Taylor, R. J. K., et al. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ACS Publications. Available at: [Link]
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. ACS Publications. Available at: [Link]
Ignited Minds Journals. (Date not available). View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. IGNITED MINDS. Available at: [Link]
RSC Publishing. (2019). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. Available at: [Link]
Mathiyazhagan, A.D., & Anilkumar, G. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available at: [Link]
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Li, X., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]
Preprints.org. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. Available at: [Link]
ResearchGate. (2026). ChemInform Abstract: Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. ResearchGate. Available at: [Link]
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available at: [Link]
Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
Müller, T. J. J., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
Williams, J. M., et al. (2006). Suzuki Coupling of Oxazoles. ACS Publications. Available at: [Link]
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
Google Patents. (Date not available). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Google Patents.
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Wikipedia. (Date not available). Sonogashira coupling. Wikipedia. Available at: [Link]
ResearchGate. (Date not available). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]
Sci-Hub. (Date not available). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub. Available at: [Link]
(5-Bromooxazol-2-YL)methanol mass spectrometry (MS) fragmentation pathways
An In-Depth Mass Spectrometry (MS) Fragmentation Analysis of (5-Bromooxazol-2-yl)methanol: A Comparative Guide (5-Bromooxazol-2-yl)methanol (Chemical Formula: C4H4BrNO2 ) is an essential halogenated heterocyclic build...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Mass Spectrometry (MS) Fragmentation Analysis of (5-Bromooxazol-2-yl)methanol: A Comparative Guide
(5-Bromooxazol-2-yl)methanol (Chemical Formula:
C4H4BrNO2
) is an essential halogenated heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical agents, including advanced benzimidazoyl GLP-1 receptor agonists[1]. For drug development professionals and analytical chemists, confirming the structural integrity of this intermediate is critical.
This guide provides an authoritative, comparative analysis of the mass spectrometry (MS) fragmentation pathways of (5-Bromooxazol-2-yl)methanol against its structural alternatives. By understanding the causality behind these fragmentation mechanics, researchers can confidently optimize their LC-MS/MS workflows for structural elucidation and impurity profiling.
Core Fragmentation Mechanics & Causality
When subjected to Electrospray Ionization (ESI) in positive mode, (5-Bromooxazol-2-yl)methanol readily accepts a proton at the oxazole nitrogen, yielding a stable
[M+H]+
precursor ion. The subsequent Collision-Induced Dissociation (CID) pathways are driven by the thermodynamic stability of the resulting product ions and the expulsion of highly stable neutral molecules[2].
The Isotopic Signature
Bromine possesses two naturally occurring isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Consequently, the intact molecular ion will always present as a distinct doublet at m/z 178 and 180. Any fragmentation pathway that retains the bromine atom will preserve this 1:1 isotopic envelope, serving as a critical diagnostic marker.
Primary Fragmentation Pathways
Side-Chain Cleavage (Water & Radical Loss): The hydroxymethyl group at the C2 position is highly labile. The initial application of collision energy typically results in the neutral loss of water (
-H2O
, -18 Da) or the homolytic cleavage of the hydroxymethyl radical (
-∙CH2OH
, -31 Da). This is driven by the formation of a highly conjugated, resonance-stabilized oxazolium cation.
Oxazole Ring Opening: As documented in foundational studies of oxazole mass spectrometry, the heterocyclic ring is prone to cleavage following the loss of the C2 substituent[2]. The ring undergoes rearrangement (often via a nitrile ylide intermediate) to expel carbon monoxide (
CO
, -28 Da), a thermodynamically favorable process.
Halogen Expulsion: At higher collision energies, the inductive electron-withdrawing nature of the bromine atom facilitates the cleavage of the C-Br bond, resulting in the loss of a bromine radical and the collapse of the 1:1 isotopic doublet into a singlet peak.
Figure 1: Proposed ESI+ CID fragmentation pathway for (5-Bromooxazol-2-yl)methanol.
Comparative MS Performance: Halogenated Alternatives
To accurately identify (5-Bromooxazol-2-yl)methanol, it must be differentiated from its isomers and halogenated analogs. The choice of halogen (Bromine vs. Chlorine) and its positional isomerism (C5 vs. C4) fundamentally alters the fragmentation abundance[3].
(5-Chlorooxazol-2-yl)methanol: The C-Cl bond is significantly stronger than the C-Br bond. Consequently, the loss of the halogen radical is suppressed, and fragmentation is heavily dominated by ring cleavage. Furthermore, the isotopic signature shifts to a 3:1 ratio (
35Cl
:
37Cl
).
(4-Bromooxazol-2-yl)methanol (Isomer): While the isotopic envelope is identical to the 5-bromo variant, the spatial proximity of the bromine to the C5 oxygen alters the ring-opening mechanics. The 4-bromo isomer exhibits a significantly higher relative abundance of the
[M+H−CO]+
fragment, as the C5 position is less sterically hindered during the expulsion of carbon monoxide.
Table 1: Quantitative MS/MS Comparison of Halogenated Oxazole Building Blocks
Compound
Exact Mass (Monoisotopic)
Precursor
[M+H]+
m/z (Isotope Ratio)
Key Product Ions (m/z)
Dominant Fragmentation Causality
(5-Bromooxazol-2-yl)methanol
176.94 Da
178 / 180 (1:1)
160/162, 147/149, 99
Lability of C2 side-chain followed by •Br radical loss.
(4-Bromooxazol-2-yl)methanol
176.94 Da
178 / 180 (1:1)
147/149, 119/121
Rapid loss of C2 group followed by enhanced CO expulsion.
(5-Chlorooxazol-2-yl)methanol
133.00 Da
134 / 136 (3:1)
116/118, 106/108
Strong C-Cl bond forces fragmentation entirely through ring cleavage.
To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating system using matrix blanks and internal standards to prevent false positives caused by isobaric interference.
Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water.
Add 0.1% Formic Acid (FA) . Reasoning: FA acts as a critical proton source, ensuring maximum protonation of the weakly basic oxazole nitrogen prior to entering the ESI source.
Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated oxazole derivative) to validate retention time stability.
Chromatographic Separation:
Utilize a sub-2 µm C18 Reverse-Phase column.
Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes. Reasoning: This gradient is necessary to resolve the 5-bromo compound from potential 4-bromo isomeric impurities, which will have slightly different hydrophobicities.
MS Acquisition (ESI+ Mode):
Perform a full MS scan (m/z 50–300) to confirm the presence of the 1:1 isotopic doublet at m/z 178/180.
Implement Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the doublet peaks.
Collision-Induced Dissociation (CID) Tuning:
Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV . Reasoning: Lower energies (15-20 eV) capture the labile water loss, while higher energies (>30 eV) are required to break the heterocyclic ring and the C-Br bond.
Validation: Run a solvent blank immediately before the sample to prove the absence of carryover, ensuring the m/z 178/180 signal is strictly analyte-derived.
Figure 2: Self-validating LC-MS/MS workflow for halogenated oxazole characterization.
References
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at:[Link]
Google Patents.WO2022235717A1 - Benzimidazoyl glp-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use.
Technical Validation Guide: FT-IR Spectroscopy of (5-Bromooxazol-2-yl)methanol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Structural Rationale In modern pharmaceutical synthesis, (5-Bromooxazol-2-yl)methanol (SMILES: BrC1=CN=C(CO)...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Introduction & Structural Rationale
In modern pharmaceutical synthesis, (5-Bromooxazol-2-yl)methanol (SMILES: BrC1=CN=C(CO)O1) serves as a highly versatile heteroaromatic building block. It is prominently featured as a key intermediate in the development of advanced therapeutics, including next-generation GLP-1 receptor agonists (1)[1].
For researchers tasked with quality control and structural validation of this compound, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive molecular fingerprint. The molecule presents three distinct spectroscopic challenges and opportunities:
The Oxazole Core: A conjugated heteroaromatic ring that produces coupled C=N and C=C stretching modes.
The Halogen Substituent: A heavy bromine atom at the 5-position that shifts vibrational frequencies into the deep fingerprint region.
The Primary Alcohol: A hydroxymethyl group at the 2-position, highly susceptible to intermolecular hydrogen bonding, which dramatically alters the O-H stretching profile.
This guide objectively compares the expected spectral data of (5-Bromooxazol-2-yl)methanol and evaluates the performance of the two primary FT-IR sampling techniques used for its validation: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission .
Spectral Fingerprint: Expected Vibrational Modes
To accurately validate the compound, we must map its structure to expected vibrational frequencies. According to Hooke's Law for molecular vibrations (
v=2πc1μk
), the frequency is inversely proportional to the reduced mass (
μ
) of the bonded atoms. Consequently, the heavy C-Br bond will absorb at a much lower frequency than the lighter C-H or O-H bonds (2)[2].
Furthermore, standard oxazole ring characterization generally places the C=N stretch near 1610–1620 cm⁻¹ (3)[3].
Table 1: FT-IR Reference Peaks for (5-Bromooxazol-2-yl)methanol
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Mechanistic Causality
Primary Alcohol
O-H Stretch
~3500 – 3200
Strong, Broad
Broadening is caused by extensive intermolecular hydrogen bonding in the solid state.
Oxazole Ring
Aromatic C-H Stretch
~3150 – 3100
Weak to Medium
Higher s-character of sp² hybridized carbon increases the force constant (
k
), pushing it above 3000 cm⁻¹.
Methylene Group
Aliphatic C-H Stretch
~2950 – 2850
Weak
Standard sp³ C-H stretching of the -CH₂- group.
Oxazole Ring
C=N Stretch
~1620 – 1610
Medium to Strong
Characteristic ring-breathing mode of the oxazole core[3].
Oxazole Ring
C=C Stretch
~1580 – 1550
Medium
Conjugated double bond within the heteroaromatic system[4].
Primary Alcohol
C-O Stretch
~1050 – 1000
Strong, Sharp
Confirms the presence of the hydroxymethyl moiety.
Halogen
C-Br Stretch
~690 – 515
Strong
The high atomic mass of Bromine significantly increases the reduced mass (
μ
), dropping the frequency into the deep fingerprint region[2].
Comparative Performance: ATR-FTIR vs. KBr Transmission
While the theoretical peaks remain constant, the observed spectrum depends heavily on the chosen sampling technique. Analytical chemists must choose between ATR-FTIR and KBr pellets based on the specific validation requirements (e.g., high-throughput screening vs. strict historical library matching) (5)[5].
The Causality of Spectral Shifts:
In ATR-FTIR, the depth of penetration (
dp
) of the evanescent wave into the sample is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like the ~3300 cm⁻¹ O-H stretch) will appear artificially weaker compared to lower-wavenumber peaks (like the ~600 cm⁻¹ C-Br stretch). Additionally, anomalous dispersion of the refractive index at strong absorption bands can cause ATR peaks to shift slightly to lower wavenumbers compared to transmission spectra (6)[6].
Table 2: ATR-FTIR vs. KBr Pellet for (5-Bromooxazol-2-yl)methanol
Parameter
ATR-FTIR (Diamond Crystal)
KBr Pellet (Transmission)
Analytical Impact
Sample Preparation
None required. Direct application.
High. Requires precise grinding (1:100 ratio) and hydraulic pressing[7].
ATR is superior for rapid QA/QC of incoming raw materials.
O-H Peak Intensity
Artificially weakened due to low penetration depth at high wavenumbers.
Highly sensitive and accurate, strictly following the Beer-Lambert law[5].
KBr is preferred if quantifying the alcohol functional group is critical.
Moisture Interference
Negligible.
High risk. KBr is hygroscopic; absorbed water masks the sample's O-H peak.
ATR prevents false-positive O-H readings from ambient humidity.
KBr is mandatory for definitive regulatory submissions requiring legacy library comparisons.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in quality control check to prevent false data.
Protocol A: High-Throughput ATR-FTIR Validation
Objective: Rapid structural confirmation of a newly synthesized or sourced batch.
Crystal Decontamination: Clean the diamond ATR crystal using a lint-free wipe and a volatile solvent (e.g., Isopropanol). Causality: Non-volatile solvents leave a residue that will contaminate the fingerprint region.
Self-Validation (Background Scan): Acquire an open-beam background scan (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution). Validation Check: The resulting baseline must be flat. If residual peaks appear (especially around 2900 cm⁻¹ for organics), reclean the crystal.
Sample Application: Place ~2–5 mg of solid (5-Bromooxazol-2-yl)methanol directly onto the crystal.
Pressure Application: Lower the ATR anvil to apply uniform pressure. Causality: Intimate contact between the crystal and the solid is required for the evanescent wave to penetrate the sample. Poor contact results in a low signal-to-noise ratio.
Acquisition & Processing: Run the sample scan. Apply an "ATR Correction" algorithm in the spectrometer software to adjust relative peak intensities for comparison against standard transmission libraries.
Objective: Definitive spectral generation for regulatory documentation or library building.
Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) powder in an oven at 105°C for at least 2 hours. Causality: KBr is highly hygroscopic. Un-dried KBr will absorb atmospheric moisture, producing a massive artifact peak at ~3400 cm⁻¹ that will completely mask the intrinsic O-H stretch of the (5-Bromooxazol-2-yl)methanol.
Milling: In an agate mortar, gently grind 1–2 mg of the sample with 100–200 mg of the dried KBr (approx. 1:100 ratio) until a fine, homogenous powder is achieved. Causality: Particles larger than the wavelength of IR light will cause severe scattering (the Christiansen effect), resulting in a sloping baseline.
Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to form a transparent pellet.
Self-Validation (Blank Scan): First, run a blank pellet made only of dried KBr. Validation Check: If an O-H peak is visible in the blank, the KBr is wet, and the experiment must be restarted.
Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).
Decision Matrix & Workflow
The following diagram outlines the logical workflow for selecting the appropriate FT-IR validation methodology based on laboratory needs.
Decision matrix and workflow for FT-IR validation of (5-Bromooxazol-2-yl)methanol.
Conclusion
Validating (5-Bromooxazol-2-yl)methanol via FT-IR spectroscopy requires a nuanced understanding of both the molecule's structural physics and the chosen analytical technique. While the C-Br stretch (~600 cm⁻¹), C=N stretch (~1615 cm⁻¹), and O-H stretch (~3300 cm⁻¹) serve as reliable markers, the intensity and exact position of these peaks will shift depending on whether ATR or KBr transmission is utilized. For rapid, moisture-independent QA/QC, ATR-FTIR is the optimal choice. However, for definitive regulatory library matching where strict adherence to the Beer-Lambert law is required, the KBr pellet method remains the authoritative standard.
A Senior Application Scientist's Guide to the Analytical Purity of (5-Bromooxazol-2-YL)methanol for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in Research and Development (5-Bromooxazol-2-YL)methanol is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and novel pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Research and Development
(5-Bromooxazol-2-YL)methanol is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and novel pharmaceutical candidates. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Consequently, the purity of this starting material is of paramount importance, as even minor impurities can lead to significant side reactions, reduced yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. This guide provides a comprehensive comparison of commercially available (5-Bromooxazol-2-YL)methanol, along with detailed analytical methodologies for in-house purity verification, empowering researchers to make informed decisions for their critical projects.
Commercial Supplier Comparison
A survey of the chemical supplier landscape reveals several sources for (5-Bromooxazol-2-YL)methanol. While a comprehensive, batch-specific comparison is challenging without access to Certificates of Analysis (CoAs) from all suppliers, publicly available information provides a preliminary overview. It is imperative for researchers to request batch-specific CoAs prior to purchase to obtain precise purity data and analytical methods used.
Publicly listed purity provides a baseline for comparison.
BLD Pharm
Information not publicly specified. A CoA should be requested.[2]
BLD Pharm is a known supplier of research chemicals and provides CoAs upon request.[3]
Sunway Pharm Ltd
Information not publicly specified. A CoA should be requested.
A supplier of various organic building blocks.
For comparative context, similar brominated heterocyclic methanols from other suppliers show purities in the range of 97%. For instance, (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is available with 97% purity from VWR (supplied by APOLLO SCIENTIFIC).[4] This suggests that higher purity batches of (5-Bromooxazol-2-YL)methanol may be available and researchers should inquire with suppliers.
Potential Impurities: A Synthesis-Based Perspective
The purity of (5-Bromooxazol-2-YL)methanol is intrinsically linked to its synthetic route. Two common methods for oxazole synthesis are the Robinson-Gabriel synthesis[5][6] and the van Leusen oxazole synthesis.[7][8] Understanding these pathways allows for the prediction of potential impurities.
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[5] Potential impurities could include unreacted starting materials or byproducts from incomplete cyclization or side reactions promoted by the strong acid catalysts typically used.[9]
van Leusen Oxazole Synthesis: This reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent and an aldehyde.[7][8] A common side product is the formation of a nitrile from the starting aldehyde, especially under non-optimized reaction conditions.[10]
Therefore, a thorough analytical assessment should aim to detect not only residual solvents and moisture but also starting materials and byproducts specific to the synthetic method employed by the manufacturer.
Experimental Protocols for Purity Determination
To ensure the quality of (5-Bromooxazol-2-YL)methanol for sensitive applications, a multi-technique analytical approach is recommended. The following protocols are designed to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for separating (5-Bromooxazol-2-YL)methanol from potential non-polar impurities.
Methodology:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of methanol and water is recommended to ensure the elution of a broad range of potential impurities.
Solvent A: Water
Solvent B: Methanol
Gradient Program:
0-5 min: 30% B
5-25 min: 30% to 95% B
25-30 min: 95% B
30.1-35 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg/mL of the (5-Bromooxazol-2-YL)methanol sample in acetonitrile.
This method should be validated for linearity, accuracy, and precision according to established guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.
Methodology:
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Sample Preparation: Dissolve 1 mg/mL of the (5-Bromooxazol-2-YL)methanol sample in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can provide quantitative information about the purity of a sample (qNMR). Both ¹H and ¹³C NMR should be acquired.
Methodology:
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve approximately 10 mg of the (5-Bromooxazol-2-YL)methanol sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
The presence of unexpected signals may indicate impurities.
Integration of the signals can be used to quantify the relative amounts of the main component and any impurities with known structures.
¹³C NMR:
Acquire a proton-decoupled carbon spectrum.
The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.
Visualization of Analytical Workflow
Caption: A generalized workflow for the comprehensive analytical purity assessment of (5-Bromooxazol-2-YL)methanol.
Molecular Structure
Caption: Chemical structure of (5-Bromooxazol-2-YL)methanol.
Conclusion and Recommendations
The procurement of high-purity (5-Bromooxazol-2-YL)methanol is a critical first step in many synthetic endeavors within drug discovery and development. While publicly available data on supplier purity is limited, this guide provides a framework for researchers to conduct their own rigorous analytical assessments. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, scientists can confidently verify the purity of their starting materials, identify potential impurities, and mitigate the risks of downstream synthetic complications. It is strongly recommended to always request a batch-specific Certificate of Analysis from the supplier and to perform in-house analytical verification, particularly for critical applications. This due diligence will ultimately contribute to more robust and reproducible scientific outcomes.
References
Biochemexperts. (n.d.). (5-bromooxazol-2-yl)methanol. Retrieved from [Link]
Dounay, A. B., & Anderson, M. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(16), 5283–5293.
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
Wipf, P., & Walczak, M. A. (2006).
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
Kharlamov, V. A., & Ryabukhin, S. V. (2018). Synthesis of 5-Bromomethylisoxazoles and Their Reactions with Secondary Amines. Chemistry of Heterocyclic Compounds, 54(10), 996-1002.
PubChem. (n.d.). (5-bromooxazol-2-yl)methanol. Retrieved from [Link]
Barrett, A. G. M., et al. (2000). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-273.
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
A Comparative Guide for Medicinal Chemists: (5-Bromooxazol-2-YL)methanol vs. Chlorooxazole Derivatives
A Senior Application Scientist's Perspective on Strategic Halogen Selection in Oxazole Scaffolds for Drug Discovery In the landscape of medicinal chemistry, the oxazole ring is a privileged scaffold, forming the core of...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Strategic Halogen Selection in Oxazole Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the oxazole ring is a privileged scaffold, forming the core of numerous biologically active compounds, from natural products to FDA-approved drugs.[1][2][3] The strategic functionalization of this heterocycle is paramount in modulating a molecule's physicochemical properties and its interactions with biological targets. Halogenation is a key tool in this process, with bromine and chlorine being common choices for introducing a reactive handle for cross-coupling reactions. This guide provides an in-depth comparison of two such building blocks: (5-Bromooxazol-2-YL)methanol and its chlorooxazole counterparts, offering a data-supported rationale for their selection in drug discovery programs.
Physicochemical Properties: A Tale of Two Halogens
The choice between a bromo or chloro substituent is not merely a matter of synthetic convenience; it has profound implications for a compound's drug-like properties. Halogenation, in general, increases lipophilicity, which can influence cell permeability and oral absorption.[4]
Property
(5-Bromooxazol-2-YL)methanol
Chlorooxazole Derivatives
Rationale & Implications
Lipophilicity (LogP)
Higher
Lower
The larger and more polarizable bromine atom generally imparts greater lipophilicity compared to chlorine. This can be advantageous for crossing lipid bilayers but may also lead to increased metabolic liability and off-target effects.
Metabolic Stability
Potentially Lower
Potentially Higher
The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, which can make bromo-substituted compounds more susceptible to metabolic dehalogenation. However, the metabolic fate is highly dependent on the overall molecular context.
Aqueous Solubility
Lower
Higher
Increased lipophilicity generally correlates with decreased aqueous solubility. This is a critical consideration for formulation and achieving adequate bioavailability.
Halogen Bonding
Stronger Potential
Weaker Potential
Bromine is a better halogen bond donor than chlorine. This non-covalent interaction can be a crucial factor in enhancing binding affinity to a biological target.[4]
Expert Insight: While a higher LogP might be initially attractive for CNS-targeted drugs, the potential for increased metabolic instability with bromo-substituted heterocycles often necessitates a careful balancing act. For many applications, the more favorable metabolic profile of chloro-derivatives may be preferable, even if it requires more forcing conditions in subsequent synthetic steps.
Synthetic Accessibility: Preparing the Building Blocks
The availability and ease of synthesis of the starting materials are critical considerations in any drug discovery campaign.
Synthesis of (5-Bromooxazol-2-YL)methanol
A common route to 5-bromo-substituted oxazoles involves the bromination of a pre-formed oxazole ring. A representative synthesis is the bromination of a 2-substituted-4-phenyloxazole with N-bromosuccinimide (NBS) in acetic acid.[5] While a specific, high-yielding synthesis for (5-Bromooxazol-2-YL)methanol is not widely published in top-tier organic synthesis journals, a plausible route can be adapted from known procedures for similar structures.
Representative Protocol: Synthesis of a 5-Bromooxazole Derivative [5]
Oxazole Formation: A solution of a 2-bromo-1-phenylethanone and acetamide is heated, often under microwave irradiation, to form the 2-methyl-4-phenyloxazole.[5]
Bromination: To a solution of the 2-methyl-4-phenyloxazole in acetic acid at 0°C, N-bromosuccinimide (NBS) is added.[5] The reaction is stirred at room temperature for several hours.
Workup: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and then water. The organic layer is dried, filtered, and concentrated to yield the 5-bromo-2-methyl-4-phenyloxazole.[5]
Synthesis of Chlorooxazole Derivatives
Chlorooxazoles can be prepared through various methods, including the cyclization of α-chloro-β-ketoamides or by direct chlorination of an oxazole precursor.
Representative Protocol: Synthesis of a 2-Chlorooxazole
A common method for the synthesis of 2-chlorooxazoles involves the lithiation of the oxazole at the 2-position followed by quenching with an electrophilic chlorine source like hexachloroethane. This method avoids potential ring-opening side reactions.
Reactivity in Cross-Coupling Reactions: The Decisive Factor
The primary utility of these halogenated oxazoles in medicinal chemistry is as substrates for palladium-catalyzed cross-coupling reactions to build molecular complexity. The choice of halogen has a dramatic effect on their reactivity.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl .[6] This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more readily undergoing oxidative addition to the palladium(0) catalyst than the C-Cl bond.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.
(5-Bromooxazol-2-YL)methanol: Expected to react under milder conditions with a wider range of boronic acids and esters. Standard catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base are often sufficient.[7]
Chlorooxazole Derivatives: Generally require more forcing conditions, including higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the more challenging oxidative addition step.[8]
Comparative Data for Suzuki-Miyaura Coupling of Aryl Halides
Expert Insight: For rapid library synthesis in early-stage discovery, the higher reactivity of the bromooxazole is a clear advantage, allowing for a broader exploration of chemical space under more universal conditions. However, for process development and scale-up, the cost-effectiveness of a chloro-derivative may justify the initial investment in optimizing a more robust catalytic system.
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Bromide [10]
An oven-dried Schlenk tube is charged with the heteroaryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as potassium carbonate (2.0 equiv).
The tube is evacuated and backfilled with an inert gas (e.g., argon).
The palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water mixture) are added.
The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
After cooling, the reaction is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
This reaction is key for installing alkyne functionalities, which are versatile handles for further transformations.
(5-Bromooxazol-2-YL)methanol: Generally couples efficiently with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst under mild conditions.[11][12]
Chlorooxazole Derivatives: Are significantly less reactive and often require higher temperatures, more active catalyst systems, and may be prone to lower yields.[12]
Experimental Protocol: Sonogashira Coupling of a Heteroaryl Bromide [13]
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (1-3 mol%), and the heteroaryl bromide (1.0 equiv).
Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine).
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
Stir the reaction at room temperature or with gentle heating until completion.
Workup involves quenching with aqueous ammonium chloride, extraction with an organic solvent, washing, drying, and purification by column chromatography.
Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of arylamines, a common motif in pharmaceuticals.
(5-Bromooxazol-2-YL)methanol: Should readily undergo C-N bond formation with a variety of primary and secondary amines using standard Buchwald-Hartwig catalyst systems.[14]
Chlorooxazole Derivatives: Coupling with amines is more challenging and typically requires the use of specialized, bulky phosphine ligands (e.g., BrettPhos, RuPhos) and stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS).[14]
Experimental Protocol: Buchwald-Hartwig Amination of a Heteroaryl Bromide [14]
In an oven-dried Schlenk tube, combine the heteroaryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
Evacuate and backfill the tube with an inert gas.
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
Heat the reaction mixture (typically 80-110°C) until the reaction is complete.
Workup involves filtering the reaction mixture through celite, concentrating the filtrate, and purifying the product by column chromatography.
Application in Medicinal Chemistry: Case Studies and Biological Relevance
The oxazole scaffold is present in a wide array of bioactive molecules, often acting as a key pharmacophore that interacts with biological targets.[1][2][15] Halogenated oxazoles serve as versatile intermediates in the synthesis of these complex molecules.
Oxazole Derivatives as Kinase Inhibitors: Many oxazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology.[15] For example, Mubritinib is an oxazole-containing inhibitor of the HER2 tyrosine kinase.[4] The synthesis of such inhibitors often relies on cross-coupling reactions to append various aryl and heteroaryl groups to the oxazole core, thereby exploring the structure-activity relationship (SAR) and optimizing potency and selectivity.
Oxazole derivatives as inhibitors of kinase signaling pathways.
Expert Insight: In a lead optimization program, the ability to rapidly diversify a scaffold is key. The higher reactivity of a bromooxazole allows for the use of a broader range of commercially available coupling partners under standard conditions, accelerating the generation of analogs for SAR studies. If a lead compound with a chloro-substituent is identified, the synthetic route may need to be re-optimized for larger-scale synthesis, but the potential benefits in terms of metabolic stability and cost can be significant.
Conclusion and Recommendations
The choice between (5-Bromooxazol-2-YL)methanol and a chlorooxazole derivative is a strategic decision that should be guided by the specific goals of the medicinal chemistry program.
For early-stage discovery and rapid library synthesis: (5-Bromooxazol-2-YL)methanol is the superior choice due to its higher reactivity in a wide range of palladium-catalyzed cross-coupling reactions, allowing for broader diversification under milder conditions.
For late-stage development and process chemistry: A chlorooxazole derivative may be more advantageous due to the lower cost of starting materials and potentially improved metabolic stability. The initial investment in developing a more robust catalytic system for the less reactive chloro-derivative can be offset by these long-term benefits.
Ultimately, a thorough understanding of the trade-offs in terms of reactivity, physicochemical properties, and synthetic cost will enable the medicinal chemist to make an informed decision that best serves the objectives of their drug discovery project.
References
Berman, F. P., & Defelippis, M. R. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
Chen, J., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]
Khan, I., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(30), 27156–27173. [Link]
Shafir, A., & Buchwald, S. L. (2006). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 71(13), 5043–5046. [Link]
Ahmad, S., et al. (2022). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of the Indian Chemical Society, 99(11), 100745. [Link]
El-Sayed, M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1361. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Zhong, C. L., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry, 77(9), 4271–4277. [Link]
Yadav, P., & Shah, K. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Medicinal Chemistry. [Link]
Ma, D., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(59), 8251–8254. [Link]
Zhang, E., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 501–547. [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
Sztanke, K., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844. [Link]
ResearchGate. (n.d.). Biologically potent drugs containing oxazole moiety in their core skeleton. [Link]
NobelPrize.org. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Abu-Reidah, I. M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. Catalysis Science & Technology, 10(6), 1704–1742. [Link]
Al-Ostath, A., et al. (2025). Synthesis, antibacterial, antioxidant, molecular docking and ADMET properties of halogenated vanillin azo-chalcone. ResearchGate. [Link]
AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. [Link]
Gonec, T., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 29(22), 5202. [Link]
ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]
Riera, M., et al. (2018). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 14, 2980–2986. [Link]
Kolic, T. M., et al. (2019). C12-30 α-Bromo-Chloro "Alkenes": Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. Environmental Science & Technology, 53(18), 10729–10738. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
Pearson. (n.d.). Brown 15th Edition Ch 7 Problem 73. Retrieved from [Link]
ResearchGate. (2016). Synthesis of 5-[bromo(aryl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-ones. [Link]
Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2465. [Link]
Salluri, Y. R., et al. (2026). Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. RSC Advances, 16(1), 123-136. [Link]